((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-12-10-13(2)15(4)18(14(12)3)25(23,24)20-17(19(21)22)11-16-8-6-5-7-9-16/h5-10,17,20H,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQXOMYIGNWPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
Abstract
This technical guide provides a comprehensive overview of the synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine, a sterically hindered amino acid derivative with significant potential in drug discovery and peptide chemistry. This document outlines a reliable two-step synthetic pathway, encompassing the preparation of the key intermediate, 2,3,5,6-tetramethylbenzenesulfonyl chloride, and its subsequent coupling with L-phenylalanine. The guide delves into the rationale behind the chosen synthetic strategy, offering detailed experimental protocols, purification techniques, and characterization methods. Furthermore, it discusses the scientific context and potential applications of this unique molecule, providing researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and utilize ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in their research endeavors.
Introduction and Scientific Rationale
The strategic modification of amino acids is a cornerstone of modern medicinal chemistry and chemical biology. The introduction of non-natural side chains or protecting groups can profoundly influence the pharmacological and physicochemical properties of peptides and small molecule therapeutics. ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is a compelling example of such a modification, where the bulky and lipophilic 2,3,5,6-tetramethylphenylsulfonyl (durenesulfonyl) group is appended to the amino group of phenylalanine.
The rationale for incorporating the durenesulfonyl moiety is multifaceted:
-
Steric Shielding: The four methyl groups on the phenyl ring create significant steric hindrance around the sulfonamide linkage. This can protect the adjacent peptide bond from enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of a peptide therapeutic.
-
Modulation of Conformational Flexibility: The bulky nature of the durenesulfonyl group can restrict the conformational freedom of the amino acid residue, which can be advantageous in designing peptides with specific secondary structures required for potent receptor binding.
-
Enhancement of Lipophilicity: The tetramethylphenyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Unique Spectroscopic Signature: The symmetrical substitution pattern of the durene group provides a distinct signal in NMR spectroscopy, aiding in the characterization of molecules incorporating this moiety.
This guide provides a detailed roadmap for the synthesis of this valuable chemical entity, starting from commercially available starting materials.
Synthetic Pathway Overview
The synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is most effectively achieved through a two-step process. The first step involves the synthesis of the key electrophile, 2,3,5,6-tetramethylbenzenesulfonyl chloride, from durene (1,2,3,5-tetramethylbenzene). The second step is the nucleophilic substitution reaction of the synthesized sulfonyl chloride with the amino group of L-phenylalanine.
Figure 1: Overall synthetic workflow for ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine.
Experimental Protocols
Step 1: Synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.[1]
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Durene (1,2,4,5-Tetramethylbenzene) | 134.22 | 10.0 g | 0.0745 |
| Chlorosulfonic Acid | 116.52 | 25.8 mL (45.0 g) | 0.386 |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
| Crushed Ice | - | 200 g | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Hexane | 86.18 | For recrystallization | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g of durene in 200 mL of dichloromethane.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add 25.8 mL of chlorosulfonic acid dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water (2 x 100 mL) and saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from hot hexane to yield pure 2,3,5,6-tetramethylbenzenesulfonyl chloride as a white crystalline solid.
Rationale for Experimental Choices:
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions, such as polysulfonylation and degradation of the starting material.
-
Dichloromethane as Solvent: DCM is an inert solvent that dissolves the starting material and is suitable for low-temperature reactions.
-
Excess Chlorosulfonic Acid: An excess of the sulfonating agent is used to ensure complete conversion of the durene.
-
Aqueous Workup: Pouring the reaction mixture onto ice quenches the reaction and hydrolyzes the excess chlorosulfonic acid. The sodium bicarbonate wash neutralizes any remaining acidic byproducts.
Step 2: Synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
This procedure is a modified Schotten-Baumann reaction, a common method for the N-sulfonylation of amino acids.[2]
Reaction Scheme:
Figure 3: Reaction scheme for the synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Phenylalanine | 165.19 | 5.0 g | 0.0303 |
| Sodium Carbonate | 105.99 | 9.6 g | 0.0906 |
| Water | 18.02 | 100 mL | - |
| Dioxane | 88.11 | 50 mL | - |
| 2,3,5,6-Tetramethylbenzenesulfonyl Chloride | 232.73 | 7.0 g | 0.0301 |
| Diethyl Ether | 74.12 | For washing | - |
| 6M Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | 88.11 | For extraction | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of L-phenylalanine and 9.6 g of sodium carbonate in 100 mL of water with stirring.
-
In a separate beaker, dissolve 7.0 g of 2,3,5,6-tetramethylbenzenesulfonyl chloride in 50 mL of dioxane.
-
Cool the aqueous solution of L-phenylalanine to 0-5 °C in an ice bath.
-
Add the dioxane solution of the sulfonyl chloride dropwise to the cooled aqueous solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture with diethyl ether (2 x 50 mL) to remove any unreacted sulfonyl chloride.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 6M hydrochloric acid. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane.
Rationale for Experimental Choices:
-
Two-Phase System (Water/Dioxane): This system allows for the dissolution of both the water-soluble amino acid salt and the organic-soluble sulfonyl chloride, facilitating their reaction at the interface.
-
Base (Sodium Carbonate): Sodium carbonate serves two purposes: it deprotonates the amino group of phenylalanine to form the more nucleophilic amino anion, and it neutralizes the HCl generated during the reaction.
-
Acidification: Acidification protonates the carboxylate group, rendering the final product less water-soluble and causing it to precipitate or be readily extractable into an organic solvent.
Purification and Characterization
Purification:
-
Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system can be determined by small-scale solubility tests. Ethyl acetate/hexane is a good starting point.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent gradient of ethyl acetate in hexane, with the addition of a small amount of acetic acid to suppress tailing, is a common eluent system for acidic compounds.
Characterization:
The structure and purity of the synthesized ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenylalanine and durene moieties, the α- and β-protons of the phenylalanine backbone, the four methyl groups of the durene ring, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the aromatic and aliphatic carbons. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product ([M-H]⁻ or [M+H]⁺). |
| Melting Point | A sharp melting point range for the pure crystalline solid. |
Expected Analytical Data:
-
Molecular Formula: C₁₉H₂₃NO₄S
-
Molecular Weight: 361.46 g/mol
Applications and Future Perspectives
((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is not merely a chemical curiosity; it is a valuable building block with several potential applications in drug discovery and development:
-
Peptide Mimetics: Its incorporation into peptides can lead to analogues with enhanced resistance to proteolysis and improved pharmacokinetic profiles.
-
Enzyme Inhibitors: The bulky durenesulfonyl group can be designed to interact with specific hydrophobic pockets in enzyme active sites, leading to potent and selective inhibitors. For example, it could be a scaffold for developing inhibitors of proteases or other enzymes that recognize phenylalanine residues.
-
Molecular Probes: The unique structure of this compound can be exploited in the design of molecular probes for studying biological systems.
The synthesis of a library of derivatives based on this scaffold, by varying the amino acid component or the substitution pattern on the aromatic sulfonyl group, could lead to the discovery of novel therapeutic agents for a wide range of diseases.
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable compound for their studies. The strategic use of the sterically demanding durenesulfonyl group offers exciting opportunities for the development of novel peptides and small molecules with improved therapeutic properties.
References
- Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan Journal of Chemistry, 3(4), 684-690.
- Dakhel, Z. A., & Mohammed, M. H. (2017). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Der Pharmacia Lettre, 9(3), 121-135.
- Organic Syntheses. (1941). Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.84.
-
ChemUniverse. ((2,3,5,6-TETRAMETHYLPHENYL)SULFONYL)ALANINE product page. [Link]
-
PubChem. 2,3,5,6-Tetramethylbenzenesulfonyl chloride. [Link]
- Alvarez, E. M., Plutschack, M. B., Berger, F., & Ritter, T. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(12), 4593–4596.
-
Khatun, N., et al. (2024). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry. [Link]
Sources
Technical Guide: Characterization of N-((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
This technical guide provides a rigorous framework for the synthesis, structural elucidation, and physicochemical profiling of N-((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine (referred to herein as Tm-Phe ).
Designed for drug development professionals, this document treats Tm-Phe as a high-value New Chemical Entity (NCE), focusing on its unique steric properties derived from the "Duryl" (2,3,5,6-tetramethylphenyl) moiety and its application as a lipophilic pharmacophore or chiral auxiliary.
Executive Summary & Molecular Architecture
N-((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is a sulfonamide conjugate merging a sterically hindered lipophilic tail (the duryl group) with a chiral amino acid head (phenylalanine). Unlike standard tosyl or mesyl derivatives, the 2,3,5,6-tetramethyl substitution pattern creates a "molecular wall" perpendicular to the sulfonyl bond, significantly restricting rotation and enhancing metabolic stability against sulfonidase activity.
Core Molecular Descriptors
| Parameter | Value / Description |
| IUPAC Name | N-[(2,3,5,6-tetramethylphenyl)sulfonyl]-phenylalanine |
| Common Abbreviation | Duryl-Phe-OH / Tm-Phe |
| Molecular Formula | C₁₉H₂₃NO₄S |
| Molecular Weight | 361.46 g/mol |
| Key Structural Feature | Ortho-methyl clamping (positions 2,[1]6) on the sulfonyl ring prevents nucleophilic attack on sulfur. |
| Predicted LogP | ~3.8–4.2 (High Lipophilicity) |
Synthesis Protocol: The Modified Schotten-Baumann Route
To obtain high-purity Tm-Phe for characterization, a standard nucleophilic substitution is insufficient due to the steric bulk of the duryl group. We utilize a Modified Schotten-Baumann protocol with phase-transfer catalysis to drive the reaction to completion.
Reagents
-
Substrate: L-Phenylalanine (CAS 63-91-2).
-
Electrophile: 2,3,5,6-Tetramethylbenzenesulfonyl chloride (CAS 60706-63-0).[2][3]
-
Base: Sodium Carbonate (
) or DIPEA (for organic phase). -
Solvent System: 1:1 Dioxane/Water (homogenous) or DCM/Water (biphasic).
Step-by-Step Methodology
-
Solubilization: Dissolve L-Phenylalanine (1.0 eq) in 1M
(2.5 eq). Ensure pH > 10 to maintain the free amine. -
Addition: Dissolve 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.1 eq) in Dioxane. Add dropwise to the amino acid solution at 0°C.
-
Reaction Kinetics: Warm to Room Temperature (RT) and stir for 4–6 hours. Note: The steric hindrance of the duryl group requires longer reaction times than tosyl chloride.
-
Acidification: Wash with diethyl ether (removes unreacted sulfonyl chloride). Acidify the aqueous layer to pH 2 using 1M HCl.
-
Precipitation: The product, Tm-Phe, will precipitate as a white solid. Extract with Ethyl Acetate if oiling occurs.
-
Purification: Recrystallize from Ethanol/Water or Toluene to remove trace sulfonic acid byproducts.
Synthesis Logic Diagram
Caption: Figure 1. Modified Schotten-Baumann synthesis workflow optimized for sterically hindered sulfonyl chlorides.
Structural Elucidation (Spectroscopy)[5]
Characterization must confirm the integrity of the sulfonamide bond and the presence of the tetramethyl pattern.
A. Nuclear Magnetic Resonance (NMR)
The NMR signature of Tm-Phe is distinct due to the symmetry of the duryl group and the chirality of the phenylalanine.
1H NMR (400 MHz, DMSO-d6) Predictions:
-
12.8 ppm (s, 1H): Carboxylic acid (-COOH). Broad singlet, exchangeable with
. -
8.1 ppm (d, 1H): Sulfonamide NH. Doublet due to coupling with the
-proton. - 7.1–7.3 ppm (m, 5H): Phenylalanine aromatic ring protons.
- 7.0 ppm (s, 1H): Aromatic proton of the Duryl ring (H-4). Critical Diagnostic: This integrates to 1H. If the substitution was incorrect (e.g., trimethyl), the integration or splitting would differ.
-
3.9 ppm (m, 1H):
-CH of Phenylalanine. -
2.8–3.1 ppm (dd, 2H):
-CH2 of Phenylalanine (diastereotopic protons). - 2.4 ppm (s, 6H): Ortho-methyl groups (Duryl positions 2,6).
- 2.2 ppm (s, 6H): Meta-methyl groups (Duryl positions 3,5).
13C NMR Key Signals:
-
~173 ppm: Carboxylic Carbonyl.
-
~135–140 ppm: Quaternary carbons of the Duryl ring (high intensity due to methyl substitution).
-
~126–129 ppm: Phenyl ring carbons.
-
~56 ppm:
-Carbon. -
~17–20 ppm: Four methyl carbons (likely appearing as two distinct peaks due to symmetry).
B. Mass Spectrometry (ESI-MS)[6]
-
Mode: Negative Ion Mode (ESI-) is preferred for sulfonamides/carboxylic acids.
-
Target Ion [M-H]-: 360.45 m/z.
-
Fragmentation Pattern: High collision energy will cleave the S-N bond, yielding the duryl-sulfonate ion (213 m/z) and the phenylalanine fragment.
C. Infrared Spectroscopy (FT-IR)
| Functional Group | Wavenumber ( | Assignment |
| O-H (Acid) | 2500–3300 (Broad) | Carboxylic acid dimer stretch. |
| N-H (Sulfonamide) | 3250–3300 (Sharp) | Sulfonamide N-H stretch.[4] |
| C=O (Acid) | 1700–1720 | Carbonyl stretch. |
| S=O (Asym) | 1330–1350 | Sulfonyl asymmetric stretch (Diagnostic). |
| S=O (Sym) | 1150–1170 | Sulfonyl symmetric stretch. |
Physicochemical & Chromatographic Profiling
Chiral Purity Analysis (HPLC)
Since the starting material is L-Phenylalanine, racemization is a risk during basic synthesis conditions.
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Detection: UV @ 254 nm (Duryl and Phenyl absorption).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 99%.
Crystal Structure Prediction
The molecule is highly crystalline. The "Duryl" group creates a flat, hydrophobic surface, while the phenylalanine side chain offers
-
Space Group: Likely Orthorhombic (
) due to chirality. -
Packing: Expect hydrogen bonding "tapes" formed by the Sulfonamide NH donating to the Carboxylic Acid C=O of adjacent molecules.
Biological & Application Logic
Why synthesize Tm-Phe? The characterization must address its specific utility compared to standard Tosyl-Phe.
-
Protease Resistance: The ortho-methyl groups (2,6-positions) sterically shield the sulfur atom. This makes Tm-Phe derivatives highly resistant to hydrolysis by peptidases or sulfonidases.
-
Hydrophobic Anchoring: The duryl group acts as a "super-lipophilic" anchor. In drug design, this moiety binds tightly to hydrophobic pockets (e.g., S1 pockets of metalloproteases) with higher affinity than a simple phenyl or tolyl group.
Structure-Activity Relationship (SAR) Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of Tm-Phe features to biological function.
References
- Synthesis of Sulfonamides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Schotten-Baumann protocols).
-
Reagent Specifics: Sigma-Aldrich. (2024). Product Specification: 2,3,5,6-Tetramethylbenzenesulfonyl chloride.[2][3]
- Analogous Characterization: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Describes Mtr/Pmc sulfonyl protecting groups similar to Duryl).
-
Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for fragment validation of duryl and phenylalanine moieties).
-
Related Sulfonamide Bioactivity: Supuran, C. T. (2017). Sulfonamides as Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery.
Sources
- 1. uodiyala.edu.iq [uodiyala.edu.iq]
- 2. Search Results - AK Scientific [aksci.com]
- 3. maneko.cz [maneko.cz]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
solubility of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in organic solvents
Technical Guide: Solubility Profiling and Solvent Selection for -((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
Executive Summary & Chemical Context[2][3][4][5][6]
This guide details the solubility characteristics of
Significance: In drug development and peptide synthesis, the "Tmp" group serves as a robust sulfonamide protecting group or a lipophilic scaffold in peptidomimetics. Its solubility profile differs significantly from standard Tosyl (Ts) derivatives due to the steric bulk and hydrophobicity of the four methyl groups. Understanding these nuances is critical for:
-
Process Chemistry: Optimizing reaction concentrations.
-
Purification: Designing effective crystallization solvent systems.
-
Analysis: Selecting appropriate HPLC mobile phases.
Physicochemical Profiling
To predict and manipulate solubility effectively, we must first deconstruct the molecule's interaction potential.
Structural Analysis
-
Lipophilic Domain: The 2,3,5,6-tetramethylphenyl ring creates a planar, electron-rich, hydrophobic surface. The four methyl groups significantly increase
compared to a standard phenyl or tolyl ring, reducing water solubility and enhancing solubility in halogenated or aromatic solvents. -
Polar Domain: The sulfonyl group (
) and the carboxylic acid ( ) provide sites for strong hydrogen bonding. The sulfonamide -NH- is acidic ( approx. 10-11), while the carboxylic acid has a of ~3.5–4.0.
Predicted Solubility Matrix
Based on structural analogues (e.g.,
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>200 mg/mL) | Strong dipole-dipole interactions disrupt intermolecular H-bonds; excellent solvation of the sulfonamide core. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (50–150 mg/mL) | "Like dissolves like" interaction with the lipophilic tetramethyl ring; efficient disruption of weak dimers. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Soluble at elevated temperatures. Ideal for crystallization as solubility drops sharply upon cooling. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate to Good | Good H-bond acceptance from the acid/sulfonamide protons. |
| Non-Polar | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Lack of polar interactions to solvate the sulfonyl/acid groups. Acts as an Anti-solvent . |
| Aqueous | Water (pH < 7) | Insoluble | Hydrophobic effect of the tetramethyl group dominates. |
| Aqueous (Basic) | Water (pH > 8, e.g., | Soluble (as Salt) | Deprotonation of the carboxylic acid forms a water-soluble carboxylate salt. |
Experimental Protocol: Solubility Determination
Do not rely on literature values alone. Batch-to-batch polymorphism can alter solubility. Use this self-validating protocol to generate precise data for your specific lot.
The "Solubility Ladder" Screening Protocol
This rapid visual assay determines the approximate solubility range (
Reagents: Tmp-Phe (micronized), Target Solvent (HPLC Grade). Equipment: 4 mL glass vials, calibrated micropipette, vortex mixer, sonicator.
Step-by-Step Workflow:
-
Weighing: Place 10.0 mg of Tmp-Phe into a clear glass vial.
-
Aliquot 1 (High Conc.): Add 100
L of solvent. Vortex for 30s.-
If clear:
mg/mL. Stop. -
If cloudy: Proceed.
-
-
Aliquot 2 (Medium Conc.): Add 400
L (Total vol = 0.5 mL). Sonicate for 5 min at 25°C.-
If clear:
mg/mL. Stop. -
If cloudy: Proceed.
-
-
Aliquot 3 (Low Conc.): Add 500
L (Total vol = 1.0 mL). Vortex/Sonicate.-
If clear:
mg/mL. Stop. -
If cloudy:
mg/mL.[1]
-
Precise Gravimetric Determination (Saturation Shake-Flask Method)
For thermodynamic data required for crystallization design.
-
Saturation: Add excess Tmp-Phe to 5 mL of solvent until a solid precipitate persists.
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter (pre-heated to T). -
Quantification:
-
Option A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Option B (HPLC): Dilute filtrate and quantify against a standard curve (UV @ 254 nm).
-
Thermodynamic Modeling & Visualization
To design robust processes, we model the temperature dependence of solubility. The Van't Hoff equation is the standard approximation for narrow temperature ranges, while the Apelblat equation is superior for non-ideal behavior in polar solvents.
Solubility Logic Diagram
The following decision tree illustrates the solvent selection strategy based on the "Solubility Ladder" results.
Figure 1: Step-by-step decision tree for classifying solvent suitability based on visual solubility thresholds.
Applications: Crystallization & Purification Strategy[1][9]
The primary utility of Tmp-Phe's solubility profile is in its purification. The "durene" ring promotes strong
Recommended Solvent Systems
| Method | Solvent System | Protocol |
| Cooling Crystallization | Ethanol/Water (90:10) | Dissolve Tmp-Phe in hot Ethanol (60°C). Add water dropwise until turbidity appears, then clear with a drop of ethanol. Cool slowly to 4°C. |
| Anti-Solvent Precipitation | DCM / Hexane | Dissolve in minimal DCM (high solubility). Slowly add Hexane (anti-solvent) with stirring. The lipophilic nature of Tmp-Phe allows it to precipitate as a white solid rather than an oil. |
| Acid-Base Extraction | EtOAc / NaHCO3 | Dissolve crude in EtOAc. Wash with 5% |
Molecular Interaction Map
Understanding why these solvents work is key to troubleshooting.
Figure 2: Interaction map showing how different solvent classes engage with specific moieties of the Tmp-Phe molecule.
References
-
Nohira, H., et al. (2005). Solvent Dependence of Optical Resolution of
-Methylbenzylamine Using -Tosyl-(S)-phenylalanine. National Institute of Informatics. Retrieved from [Link] -
Ying, H., et al. (2011). Solubility of L-phenylalanine in water and different binary mixtures. Elsevier B.V.[2] Retrieved from [Link]
chemical properties of tetramethylphenylsulfonyl protected phenylalanine
Technical Deep Dive: -Tetramethylphenylsulfonyl (Tmp) Phenylalanine
Executive Summary
The use of the 2,3,4,5-tetramethylphenylsulfonyl (Tmp) group on Phenylalanine represents a specialized application of sulfonamide chemistry. While Tmp is classically recognized as a side-chain protecting group for Arginine (preventing
Chemical Architecture & Electronic Properties
Structural Distinctiveness
The Tmp group differs from the more common Tosyl (Ts) or Nosyl (Ns) groups due to the presence of four methyl groups at the 2, 3, 4, and 5 positions of the benzene ring.
-
Steric Bulk: The ortho-methyl group (position 2) exerts steric pressure on the sulfonamide nitrogen, restricting rotation and shielding the N-H bond. This reduces the nucleophilicity of the nitrogen, preventing over-alkylation side reactions often seen with simple sulfonamides.
-
Electronic Tuning: The four methyl groups are electron-donating (inductive effect), making the sulfonyl group less electron-withdrawing than a Nosyl group but more electron-rich than a Tosyl group. This fine-tunes the acidity of the sulfonamide N-H (approximate pKa ~10.5–11.5).
Solubility Profile
-
High Lipophilicity: The tetramethyl moiety significantly increases
, facilitating solubility in non-polar organic solvents (DCM, CHCl , EtOAc) while rendering the molecule nearly insoluble in water at neutral pH. -
Crystallinity: The rigid aromatic stacking often leads to highly crystalline solids, advantageous for purification without chromatography.
Synthesis Protocol: Schotten-Baumann Conditions
The synthesis of
Reagents & Stoichiometry
| Component | Equiv. | Role |
| L-Phenylalanine | 1.0 | Substrate |
| Tmp-Cl | 1.1 | Electrophile (Protecting Agent) |
| Na | 2.5 | Base (Scavenges HCl, maintains pH > 9) |
| Dioxane/H | 1:1 v/v | Solvent System |
Step-by-Step Methodology
-
Dissolution: Dissolve L-Phenylalanine in 1N NaOH/Dioxane (1:1). Ensure the solution is homogenous.
-
Addition: Cool the mixture to 0°C. Add Tmp-Cl dropwise (dissolved in minimal dioxane) over 30 minutes.
-
Critical Control Point: Maintain pH between 9–10. If pH drops, the amine protonates and reactivity ceases. If pH > 12, Tmp-Cl hydrolyzes rapidly.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: CHCl
/MeOH/AcOH 90:8:2). -
Workup:
-
Wash the basic aqueous layer with Et
O (removes unreacted Tmp-Cl and neutral byproducts). -
Acidify the aqueous layer carefully with 1N HCl to pH 2.0.
-
The
-Tmp-Phe will precipitate as a white solid.
-
-
Purification: Extract into EtOAc, dry over MgSO
, and recrystallize from EtOAc/Hexanes.
Synthesis Workflow Diagram
Caption: Workflow for the chemoselective synthesis of N-Tmp-Phenylalanine via Schotten-Baumann conditions.
Stability & Orthogonality Profile
The defining feature of
Comparative Stability Table
| Reagent / Condition | Effect on | Comparison |
| 50% TFA / DCM | Stable | Removes Boc, Trt, tBu |
| 20% Piperidine / DMF | Stable | Removes Fmoc |
| H | Stable | Removes Cbz, Bzl |
| NaOH (1M, RT) | Stable | Hydrolyzes Esters |
| Na / Naphthalene | Cleaved | Specific deprotection for Sulfonamides |
| HF (Anhydrous) | Stable | Cleaves most side chains |
The "Safety-Catch" Concept
Because the Tmp group survives both Boc (acidic) and Fmoc (basic) deprotection cycles, it allows for the synthesis of branched peptides or complex small molecules where the Phenylalanine nitrogen must remain masked until the very end of the synthesis.
Deprotection (Cleavage)
Removal of the Tmp group requires electron transfer mechanisms (reductive cleavage) due to the strength of the S-N bond.
-
Method A (Classic): Sodium in liquid ammonia or Sodium/Naphthalene in THF.
-
Method B (Mild): Mg powder in dry Methanol (sonication). This is often preferred for sensitive substrates.
Advanced Application: C–H Activation Directing Group
In modern drug discovery,
Mechanism of Action
The sulfonamide nitrogen coordinates with Palladium(II), directing the metal to the ortho-position of the Phenylalanine phenyl ring. This allows for late-stage functionalization (e.g., iodination, olefination) of the phenylalanine side chain.
-
Why Tmp? The steric bulk of the Tmp group forces the sulfonamide into a conformation that favors the formation of the palladacycle intermediate, often resulting in higher regioselectivity compared to simple mesyl or tosyl groups.
C-H Activation Pathway
Caption: Mechanism of Pd-catalyzed ortho-C-H activation directed by the N-Tmp sulfonamide motif.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for sulfonamide stability and cleavage).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455–2504. (Detailed review including sulfonyl protection strategies).
-
Engle, K. M., et al. (2016). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 138(38), 12414–12427. (Discusses sulfonamide directing groups in Pd-catalysis).
-
Nyberg, A. I., et al. (2020). "Reductive Cleavage of Sulfonamides." The Journal of Organic Chemistry, 85(10), 6309–6322. (Methodology for Mg/MeOH cleavage of robust sulfonamides).
Sources
- 1. Palladium( ii )-catalyzed ortho -C–H olefination of phenylalanine and phenylethylamine derivatives directed by removable picolinamide group - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02574B [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. mazams.weebly.com [mazams.weebly.com]
Mechanistic Architecture of N-Sulfonylated Phenylalanine Derivatives
From Zinc Chelation to Integrin Blockade: A Technical Deep Dive
Executive Summary
N-sulfonylated phenylalanine derivatives represent a privileged scaffold in medicinal chemistry, characterized by their ability to mimic peptide transition states while offering superior metabolic stability compared to native peptides. This guide dissects the two primary mechanisms of action for this class: Zinc-dependent metalloproteinase (MMP) inhibition and Integrin (
Structural Biology & The Pharmacophore
The versatility of the N-sulfonylated phenylalanine scaffold lies in its modular architecture. For researchers designing library expansions, the molecule functions as three distinct domains:
-
The Warhead (C-Terminus):
-
For MMPs: Converted to a Hydroxamic Acid (-CONHOH) or a reverse hydroxamate to chelate the catalytic Zinc (
). -
For Integrins: Retained as a Carboxylic Acid (-COOH) to interact with the Metal Ion-Dependent Adhesion Site (MIDAS).
-
-
The Specificity Element (Side Chain): The phenylalanine benzyl ring targets hydrophobic pockets (S1' in MMPs) or mimics the Leucine residue of the LDV (Leu-Asp-Val) ligand sequence in integrins.
-
The Orienting Linker (N-Sulfonyl): The rigid sulfonamide bond (
) restricts conformational freedom, locking the "warhead" and "specificity element" into a bioactive conformation.
Primary Mechanism: Matrix Metalloproteinase (MMP) Inhibition
Target: Gelatinases (MMP-2, MMP-9) and Membrane-Type MMPs (MT1-MMP).
The "Zinc Trap" Mechanism
MMPs are zinc-dependent endopeptidases. The catalytic domain contains a conserved
-
Chelation: The hydroxamic acid moiety acts as a bidentate ligand. The carbonyl oxygen and the hydroxyl oxygen coordinate the catalytic zinc ion, displacing the water molecule required for peptide bond hydrolysis.
-
The Hydrophobic Clamp (S1' Specificity): The phenylalanine side chain (benzyl group) penetrates the S1' specificity pocket . In MMP-2 and MMP-9, this pocket is deep and hydrophobic.
-
Sulfonyl Role: The sulfonyl group forms hydrogen bonds with the enzyme backbone (often Leu-181 or Ala-182 in MMP-1/MMP-9 numbering), positioning the N-terminal "capping group" into the S2' or S3' sub-sites.
Case Study: BPHA
N-Biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) is a selective inhibitor of MMP-2 (
Visualization: MMP Inhibition Pathway
Figure 1: Mechanism of MMP inhibition showing the interruption of ECM degradation via Zinc chelation.
Secondary Mechanism: Integrin VLA-4 Antagonism
Target:
The "LDV Mimetic" Concept
VLA-4 binds to VCAM-1 (Vascular Cell Adhesion Molecule-1) and Fibronectin via a specific amino acid sequence: Leu-Asp-Val (LDV) . N-sulfonylated phenylalanine derivatives mimic this tripeptide sequence.
-
Aspartate Mimicry: The C-terminal carboxylic acid of the phenylalanine derivative mimics the Aspartic Acid (D) of the LDV sequence. It coordinates with the divalent cation (
or ) located in the MIDAS (Metal Ion-Dependent Adhesion Site) on the subunit. -
Leucine Mimicry: The N-sulfonyl "capping group" (often a large lipophilic moiety like 3-phenylsulfonyl-3-piperidinoyl) mimics the Leucine (L) residue, fitting into a hydrophobic pocket adjacent to the MIDAS.
-
Valine Mimicry: The phenylalanine side chain mimics the Valine (V) or other hydrophobic residues, stabilizing the fit.
Key Insight: Unlike MMP inhibitors which require a hydroxamate, VLA-4 antagonists must retain the free carboxylic acid (or a bioisostere) to bind the MIDAS metal.
Visualization: VLA-4 Signaling Blockade
Figure 2: Competitive antagonism of VLA-4 prevents leukocyte adhesion to endothelial VCAM-1.
Experimental Protocols (Self-Validating Systems)
A. Chemical Synthesis: The Schotten-Baumann Protocol
Objective: Synthesis of N-sulfonylated phenylalanine intermediate.
Validation: NMR shift of the
Reagents: L-Phenylalanine, Aryl sulfonyl chloride,
-
Preparation: Dissolve L-Phenylalanine (10 mmol) in 25 mL of 1M
(pH > 10 is critical to maintain the amine in a nucleophilic state). -
Addition: Cool to 0°C. Add Aryl sulfonyl chloride (11 mmol) dissolved in 10 mL dioxane dropwise over 30 minutes.
-
Why? Slow addition prevents hydrolysis of the sulfonyl chloride before it reacts with the amine.
-
-
Reaction: Stir at RT for 4-12 hours. Monitor via TLC (MeOH/DCM).
-
Workup: Acidify with 1N HCl to pH 2. The N-sulfonylated product typically precipitates as a white solid.
-
Purification: Recrystallize from EtOH/Water.
B. Enzymatic Assay: MMP FRET Inhibition
Objective: Determine
-
Substrate: Use a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Buffer: 50 mM Tris-HCl, 10 mM
, 0.05% Brij-35, pH 7.5. -
Workflow:
-
Incubate activated MMP enzyme (1-5 nM) with varying concentrations of the N-sulfonylated derivative for 30 mins at 25°C.
-
Add Substrate (10
M). -
Measure Fluorescence (Ex: 328 nm, Em: 393 nm) kinetically for 20 mins.
-
-
Analysis: Plot
vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.
Visualization: Synthesis Workflow
Figure 3: Divergent synthesis pathways for generating MMP inhibitors vs. VLA-4 antagonists.
Structure-Activity Relationship (SAR) Data
The following table summarizes how structural modifications shift the biological activity between MMP inhibition and VLA-4 antagonism.
| Structural Domain | Modification | Effect on MMP Activity | Effect on VLA-4 Activity |
| C-Terminus | Carboxylic Acid (-COOH) | Weak/Inactive (Poor Zn binding) | Essential (Binds MIDAS cation) |
| Hydroxamic Acid (-CONHOH) | Potent (Strong Zn binding) | Inactive (Loss of MIDAS interaction) | |
| N-Sulfonyl Cap | Biphenyl / Large Aryl | Increases Potency (S1' depth) | Variable (Modulates bioavailability) |
| 3-Piperidinoyl / Heterocycle | Moderate | High Potency (Leu mimicry) | |
| Side Chain | Benzyl (Phe) | High (Fits S1' pocket) | High (Fits hydrophobic pocket) |
| Methyl (Ala) | Low (Poor S1' fit) | Low (Poor Val mimicry) |
References
-
MMP Inhibition Mechanism & BPHA: Tamura, Y., et al. "Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy."[5] Journal of Neuroimmunology, 2002.
-
VLA-4 Antagonist Discovery: Hagmann, W. K., et al.[1][2] "The discovery of sulfonylated dipeptide VLA-4 antagonists."[1][2][3][6] Bioorganic & Medicinal Chemistry Letters, 2001.
-
Synthesis Protocols: Li, T., et al.[7] "Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors."[8] Acta Pharmaceutica Sinica B, 2021.
-
General MMP SAR: Skiles, J. W., et al. "The design, structure, and therapeutic application of matrix metalloproteinase inhibitors."[9][10] Current Medicinal Chemistry, 2001.
Sources
- 1. N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Constraining the amide bond in N-sulfonylated dipeptide VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery and potential of N-sulfonylated dipeptide VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
A Technical Guide to the Biological Activity of Bulky Sulfonylated Amino Acids: From Synthesis to Therapeutic Applications
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Sulfonylated amino acids, a privileged scaffold in medicinal chemistry, merge the stereochemical and functional diversity of amino acids with the unique physicochemical properties of the sulfonamide group. The introduction of sterically bulky substituents onto this framework has emerged as a powerful strategy for enhancing target selectivity, modulating pharmacokinetic properties, and tackling challenging biological targets, such as protein-protein interactions (PPIs). This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of bulky sulfonylated amino acids. We will delve into the causal logic behind synthetic strategies, dissect key mechanisms of action including enzyme inhibition and PPI modulation, and provide validated experimental protocols for their synthesis and evaluation. This document serves as a technical resource for researchers aiming to leverage this versatile chemical class in modern drug discovery.
Introduction: A Synthesis of Form and Function
The strategic combination of distinct chemical moieties is a cornerstone of modern drug design. Bulky sulfonylated amino acids exemplify this principle, offering a unique confluence of properties that make them highly effective biological modulators.
The Sulfonamide Scaffold: More Than a Bioisostere
First introduced with the antibacterial Prontosil, the sulfonamide group (-SO₂NH-) is a versatile functional group in drug discovery.[1][2] Its significance extends far beyond its initial applications. The sulfonamide N-H is more acidic (pKa ≈ 10-11) than a typical amide N-H, making it a stronger hydrogen bond donor.[3] Furthermore, the sulfur atom's tetrahedral geometry allows sulfonamides to act as transition-state mimics for amide bond hydrolysis, a key mechanism in the inhibition of proteases.[3]
Integrating Amino Acids: Nature's Chiral Building Blocks
Amino acids provide a readily available and diverse source of chiral starting materials.[4][5] Their side chains (R-groups) offer a wide array of functionalities—from hydrophobic to charged—that can be systematically varied to probe the binding pockets of biological targets. Integrating them into sulfonamide scaffolds confers several advantages:
-
Stereochemical Control: Enantiomerically pure starting materials allow for the synthesis of stereochemically defined drug candidates, which is critical for selective target engagement.
-
Diversity and Vectorial Projection: The side chains provide vectors for exploring chemical space and optimizing interactions with target proteins.[4]
-
Improved Physicochemical Properties: The amino acid backbone can enhance solubility and provide handles for further chemical modification.
The Critical Role of Steric Bulk: Designing for Selectivity
The term "bulky" in this context refers to the incorporation of large, sterically demanding groups, either on the sulfonyl moiety (e.g., a tosyl or dansyl group) or as part of the amino acid side chain (e.g., tryptophan, or synthetic variants). This steric hindrance is not an afterthought; it is a deliberate design element intended to:
-
Enhance Selectivity: Bulky groups can exploit specific hydrophobic pockets or sub-sites within a target protein, leading to higher affinity and selectivity over related proteins.
-
Target Protein-Protein Interactions (PPIs): PPI interfaces are often large, shallow, and lack the deep, well-defined pockets targeted by traditional small molecules.[6][7] Bulky scaffolds are better suited to make the multiple, distributed contacts necessary to disrupt these interactions effectively.[8]
-
Modulate Pharmacokinetics: Steric bulk can shield metabolically labile sites, potentially increasing the compound's half-life in vivo.
Synthetic Strategies for Bulky Sulfonylated Amino Acids
The reliable synthesis of these compounds is paramount for their systematic investigation. The most prevalent method involves the nucleophilic attack of an amino acid's amine group on an activated sulfonyl species, typically a sulfonyl chloride.[4]
Core Synthesis: Sulfonylation of Amino Acids
The fundamental reaction involves coupling an amino acid with a bulky sulfonyl chloride (e.g., p-toluenesulfonyl chloride, dansyl chloride) under basic conditions. The base serves a dual purpose: it deprotonates the amino group to increase its nucleophilicity and neutralizes the HCl byproduct generated during the reaction.
Experimental Protocol: Synthesis of N-(p-toluenesulfonyl)-L-tryptophan
This protocol describes a representative synthesis using L-tryptophan and p-toluenesulfonyl chloride ("tosyl chloride").
Materials:
-
L-Tryptophan (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Hydrochloric acid (HCl), 6 M
-
Deionized water
-
Ethyl acetate (for extraction/recrystallization)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve L-tryptophan (1.0 eq) and NaOH (2.0 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Causality: The basic solution deprotonates the amino group of tryptophan, making it a potent nucleophile. Cooling is necessary to control the exothermicity of the reaction and prevent unwanted side reactions.
-
-
Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Causality: Portion-wise addition prevents a rapid temperature increase and ensures efficient reaction with the amino acid rather than hydrolysis of the sulfonyl chloride.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Acidification: Once the reaction is complete, cool the mixture in an ice bath and slowly add 6 M HCl until the pH reaches 2-3. A white precipitate should form.
-
Causality: Acidification protonates the carboxylate group, rendering the product less soluble in the aqueous medium and causing it to precipitate.[9] This step is critical for isolating the product.
-
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterization (Self-Validation): Dry the purified product under vacuum. Confirm its identity and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry to validate the structure and ensure the absence of starting materials.
Mechanisms of Action & Key Biological Targets
The biological activity of these compounds is diverse, but two primary mechanisms stand out: enzyme inhibition and the modulation of protein-protein interactions.
Enzyme Inhibition: Exploiting the Tetrahedral Sulfur
Bulky sulfonylated amino acids are highly effective enzyme inhibitors, particularly for hydrolases like proteases.
-
Mechanism: The sulfonamide linkage is structurally similar to the tetrahedral transition state formed during the enzymatic hydrolysis of a peptide bond.[3] This allows the inhibitor to bind tightly to the enzyme's active site without being cleaved, acting as a competitive inhibitor.
3.1.1 Case Study: Serine Protease Inhibition Serine proteases, such as Human Leukocyte Elastase (HLE) and urokinase (uPA), are implicated in inflammation and cancer metastasis.[10][11] Sulfonylated derivatives of amino acids like valine, norvaline, and norleucine are potent, irreversible inhibitors of HLE.[10][12] Similarly, N-sulfonyltripeptides with a C-terminal arginine have been developed as selective inhibitors of uPA and thrombin.[11] The bulky sulfonyl group often occupies the S1 binding pocket, while the amino acid side chains provide specificity for other subsites.
3.1.2 Case Study: Carbonic Anhydrase (CA) and Matrix Metalloproteinase (MMP) Inhibition Sulfonamides are classic inhibitors of zinc-containing enzymes like carbonic anhydrases. Interestingly, sulfonylated amino acid hydroxamates have been shown to act as potent dual inhibitors of both CAs and MMPs, enzymes involved in cancer and inflammation.[13] For instance, certain derivatives exhibit inhibitory constants (Ki) in the low nanomolar range (7-45 nM) against human CA isozymes.[13]
Modulation of Protein-Protein Interactions (PPIs)
Disrupting PPIs is a major goal in drug discovery, particularly in oncology.[6] The large, flat interfaces involved make them difficult targets for conventional small molecules.
-
Mechanism: Bulky sulfonylated amino acids can effectively mimic key "hot-spot" residues (often α-helical domains) at the PPI interface.[7] The bulky group can anchor the molecule in a hydrophobic groove, while the amino acid portion provides specific hydrogen bonding and electrostatic interactions, disrupting the formation of the protein complex.
3.2.1 Targeting the Bcl-2 Family of Proteins The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, and their interactions are prime targets in cancer therapy. Kinetic Target-Guided Synthesis (TGS) has been used to identify acylsulfonamides that disrupt the interaction between the anti-apoptotic protein Bcl-XL and pro-apoptotic BH3 domains.[8] In this approach, the target protein itself templates the formation of the optimal inhibitor from a library of reactive fragments, demonstrating the suitability of the sulfonylated scaffold for this challenging target class.[8]
Quantitative Biological Data
The potency of these compounds is best illustrated through quantitative data. The following table summarizes the inhibitory activities of representative bulky sulfonylated amino acids against various biological targets.
| Compound Class | Target Enzyme / Protein | Activity Metric | Value | Reference |
| Sulfonylated Amino Acid Hydroxamates | Human Carbonic Anhydrase I (hCA I) | Kᵢ | 7–45 nM | [13] |
| Sulfonylated Amino Acid Hydroxamates | Human Carbonic Anhydrase II (hCA II) | Kᵢ | 7–45 nM | [13] |
| PhCH₂SO₂-d-Ser-Gly-Arg-OH | Urokinase (uPA) | Kᵢ | 5.4 µM | [11] |
| PhCH₂SO₂-d-Ser-NVa-Arg-OH | Thrombin | Kᵢ | 0.82 µM | [11] |
| Anisamide-coupled Sulfonyl-α-l-amino acid (Cmpd 6) | H. pylori IMPDH | IC₅₀ | 2.42 µM | [14] |
| Anisamide-coupled Sulfonyl-α-l-amino acid (Cmpd 10) | H. pylori IMPDH | IC₅₀ | 2.56 µM | [14] |
Future Perspectives & Conclusion
The field of bulky sulfonylated amino acids continues to evolve. Future research will likely focus on:
-
Expanding Target Space: Applying these scaffolds to other challenging target classes, such as other PPIs and allosteric enzyme sites.[15]
-
Advanced Synthetic Methods: Employing novel catalytic methods and solid-phase synthesis to generate diverse libraries for high-throughput screening.[16][17]
-
Improving Drug-like Properties: Optimizing compounds for improved bioavailability and metabolic stability to translate in vitro potency into in vivo efficacy.
References
- A Comparative Guide to Sulfonated Amino Acids in Medicinal Chemistry. (n.d.). BenchChem.
- Innocenti, A., et al. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. Journal of Medicinal Chemistry.
- Groutas, W. C., et al. (1991). Sulfonate salts of amino acids: novel inhibitors of the serine proteinases. PubMed.
- Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily. (2019). PubMed.
- Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). ResearchGate.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
- Screening of Protein-Protein Interaction Modulators via Sulfo-Click Kinetic Target-Guided Synthesis. (n.d.). PMC.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (n.d.). Diva-Portal.org.
- Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository.
- Stapled peptides: targeting protein-protein interactions in drug development. (2024).
- Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. (n.d.). PMC.
- Recent advances in design, synthesis and biological activity of aminoalkylsulfonates and sulfonamidopeptides. (2004). PubMed.
- Development, synthesis, and biological evaluation of sulfonyl-α-l-amino acids as potential anti-Helicobacter pylori and IMPDH inhibitors. (2021). PubMed.
- Targeting protein–protein interactions, a wide open field for drug design. (2016).
- Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (n.d.). PubMed.
- Small Molecule Targeting of Protein–Protein Interactions through Allosteric Modulation of Dynamics. (2015). MDPI.
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An In-depth Technical Guide to Exploring the Conformational Constraints of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
Foreword: The Imperative of Conformational Control in Modern Drug Discovery
In the intricate dance of molecular recognition, the three-dimensional shape, or conformation, of a ligand is paramount. A flexible molecule in solution exists as an ensemble of rapidly interconverting conformers, only one or a few of which may be the "bioactive conformation" responsible for its therapeutic effect. The energetic cost of adopting this specific conformation upon binding to a biological target can significantly impact potency. Consequently, the strategic introduction of conformational constraints into a drug candidate is a powerful tool in medicinal chemistry.[1][2][3] By reducing the number of accessible low-energy conformations, we can pre-organize a molecule into its bioactive shape, thereby enhancing binding affinity, improving selectivity, and often favorably impacting pharmacokinetic properties.[3][4]
This guide focuses on a particularly intriguing scaffold for achieving such conformational rigidity: ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine. The bulky, sterically demanding 2,3,5,6-tetramethylphenyl (durene) sulfonyl group imparts significant conformational constraints on the phenylalanine backbone. Understanding and quantifying these constraints is critical for the rational design of novel therapeutics. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a thorough investigation of this unique molecule.
The Structural Rationale: Unpacking the ((2,3,5,6-Tetramethylphenyl)sulfonyl) Moiety
The core of our subject molecule is the sulfonamide linkage between the durene group and the nitrogen of phenylalanine.[5] Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, renowned for their roles in antibacterials, diuretics, and protease inhibitors.[6][7] The sulfonamide group itself introduces specific electronic and geometric features, acting as a strong hydrogen bond donor and a weaker hydrogen bond acceptor.[5]
The defining characteristic of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine, however, is the extreme steric hindrance imposed by the tetramethyl-substituted phenyl ring. The four methyl groups ortho and meta to the sulfonyl group create a formidable steric barrier that severely restricts rotation around key single bonds. This has profound implications for the overall conformational landscape of the molecule.
The primary conformational degrees of freedom that are impacted include:
-
Torsion angle around the S-N bond: This rotation is significantly hindered by the flanking methyl groups of the durene ring.
-
Torsion angle around the N-Cα bond of the phenylalanine residue: The bulky sulfonyl group restricts the accessible Ramachandran space for the amino acid.
-
Side-chain conformation of phenylalanine (χ1 and χ2 angles): The orientation of the benzyl side chain will be influenced by the steric demands of the N-sulfonyl group.
By locking these rotatable bonds into a limited set of low-energy conformations, the durene sulfonyl group effectively sculpts the three-dimensional presentation of the phenylalanine pharmacophore.
Synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
The synthesis of N-sulfonylated amino acids is a well-established procedure in organic chemistry. A general and reliable method involves the reaction of the corresponding amino acid with a sulfonyl chloride under basic conditions.
Experimental Protocol: Synthesis
-
Preparation of the Amino Acid Solution: To a solution of L-phenylalanine (1 equivalent) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water), add a base such as sodium hydroxide or sodium carbonate (2-3 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Addition of the Sulfonyl Chloride: While vigorously stirring the cooled amino acid solution, add a solution of 2,3,5,6-tetramethylbenzenesulfonyl chloride (1-1.2 equivalents) in a compatible organic solvent (e.g., 1,4-dioxane or THF) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, acidify the reaction mixture with a strong acid (e.g., 1N HCl) to a pH of ~2-3. This will precipitate the product. The crude product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid can be further purified by recrystallization or flash column chromatography to yield pure ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine.
Caption: Synthetic workflow for ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine.
Elucidating Conformational Preferences: A Multi-pronged Approach
A comprehensive understanding of the conformational constraints of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine requires a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and together they offer a detailed picture of the molecule's three-dimensional structure and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[8][9][10] A suite of NMR experiments can provide information on through-bond and through-space connectivities, which can be translated into dihedral angle constraints and preferred conformations.
-
1D ¹H and ¹³C NMR: These experiments are essential for initial characterization and to ensure the chemical identity and purity of the synthesized compound. The chemical shifts of the protons and carbons can provide preliminary clues about the electronic environment and potential steric compression.[11]
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, confirming the spin systems within the phenylalanine residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for conformational analysis. They detect through-space correlations between protons that are close to each other (< 5 Å). The intensity of the NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for 3D structure determination. Key expected NOEs would be between the durene methyl protons and the protons of the phenylalanine backbone and side chain.
-
¹H-¹⁵N HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): If ¹⁵N-labeling is feasible, these experiments can provide valuable information about the electronic environment of the sulfonamide nitrogen and its coupling to nearby protons, further constraining the conformation around the S-N bond.[8]
-
Sample Preparation: Dissolve 5-10 mg of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a high-quality NMR tube. The choice of solvent can influence the observed conformation, so it is advisable to test multiple solvents.
-
Data Acquisition: Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz). For NOESY/ROESY experiments, use a mixing time appropriate for a molecule of this size (typically 200-500 ms).
-
Data Analysis:
-
Assign all proton and carbon resonances using COSY, HSQC, and HMBC spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum.
-
Use the NOE/ROE intensities to calculate inter-proton distances. These distances can then be used as constraints in molecular modeling to generate a family of solution-state conformations.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[6][12] While this represents a single, static conformation, it is an invaluable piece of information, revealing the lowest energy conformation under crystallization conditions and providing precise bond lengths, bond angles, and torsion angles.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The resulting model will provide the precise atomic coordinates of the molecule in the crystal lattice.
Computational Modeling
Computational chemistry offers a powerful means to explore the entire conformational energy landscape of a molecule, complementing the experimental data from NMR and X-ray crystallography.[13][14][15]
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., AMBER, OPLS).
-
Quantum Mechanics (QM) Calculations: Re-optimize the geometries of the low-energy conformers identified from the conformational search using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).[15][16] This will provide more accurate relative energies of the different conformers.
-
Molecular Dynamics (MD) Simulations: Run MD simulations to study the dynamic behavior of the molecule in a simulated solvent environment. This can reveal the preferred conformations and the energy barriers for interconversion between them.
Caption: A typical computational workflow for conformational analysis.
Data Synthesis and Interpretation: Building a Coherent Model
The true power of this multi-pronged approach lies in the integration of all data sources.
| Technique | Information Gained | Limitations |
| NMR Spectroscopy | Solution-state conformation(s), dynamic behavior, inter-proton distances. | Provides time-averaged information; structure calculation relies on interpretation of data. |
| X-ray Crystallography | Precise solid-state conformation, bond lengths, angles, and intermolecular packing. | Crystal packing forces can influence conformation; may not represent the bioactive conformation in solution. |
| Computational Modeling | Relative energies of conformers, energy barriers to rotation, exploration of the full conformational space. | Accuracy is dependent on the level of theory and force field used; requires experimental validation. |
The ideal outcome is a convergence of results: the low-energy conformations predicted by computational modeling should be consistent with the inter-proton distances derived from NMR NOE data. The crystal structure should represent one of the low-energy minima identified by both computation and NMR. Discrepancies between the methods can also be highly informative, suggesting, for example, significant solvent effects on conformation or the influence of crystal packing forces.
Conclusion and Future Directions
The exploration of the conformational constraints of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine provides a fascinating case study in the power of steric hindrance to control molecular shape. By employing a combination of synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a deep and quantitative understanding of the conformational landscape of this highly constrained amino acid derivative.
This knowledge is not merely academic. It forms the basis for the rational design of novel peptide-based therapeutics, enzyme inhibitors, and molecular probes where a specific, rigidified presentation of the phenylalanine pharmacophore is desired. The methodologies outlined in this guide provide a robust framework for such investigations, paving the way for the development of next-generation molecules with enhanced potency, selectivity, and drug-like properties.
References
-
NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances. Environmental Science & Technology. [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Book Chapter. [Link]
-
The Use of Conformational Restriction in Medicinal Chemistry. PubMed. [Link]
-
Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. [Link]
-
Chapter One – Harnessing Conformational Drivers in Drug Design. Evotec. [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]
-
The Use of Conformational Restriction in Medicinal Chemistry. ResearchGate. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. [Link]
-
1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. PubMed. [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]
-
Sulfonamide-related conformational effects and their importance in structure-based design. ResearchGate. [Link]
-
Computational ligand-based rational design: Role of conformational sampling and force fields in model development. PMC. [Link]
-
Identification of sulfonamides by NMR spectroscopy. PubMed. [Link]
-
Conformational analysis of the sulfonamide ligand in the 4WPF PDB... ResearchGate. [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]
-
Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]
-
Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC. [Link]
-
((2,3,5,6-TETRAMETHYLPHENYL)SULFONYL)ALANINE. ChemUniverse. [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]
-
Examples sulfonamide containing derivatives used for exploring its potential TS-character. ResearchGate. [Link]
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((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in Drug Design: A Preliminary Investigation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The sulfonyl group, a key component of sulfonamides, is structurally similar to carbonyl, carboxyl, tetrazolium, and phosphate groups, allowing it to act as a bioisostere to maintain or enhance biological activity.[6][7] It can also form hydrogen bonds with biological targets, improve metabolic stability, and modulate the physicochemical properties of a molecule.[6][8] This guide provides a preliminary investigation into the potential of a novel scaffold, ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine, in drug design.
The inclusion of a phenylalanine moiety introduces a chiral center and an aromatic ring, which can be crucial for specific interactions with biological targets.[][10] The 2,3,5,6-tetramethylphenyl (duryl) group offers a bulky, hydrophobic element that can influence the compound's conformation and interaction with hydrophobic pockets in target proteins.
This document outlines a structured approach for the initial assessment of this compound, from its basic properties and synthesis to its potential biological activities and applications in drug discovery.
PART 1: Core Compound Profile
1.1 Chemical and Physical Properties
A foundational understanding of the physicochemical properties of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is essential for any drug design program. This information dictates its likely behavior in biological systems and informs formulation strategies.
Table 1: Properties of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
| Property | Value | Source |
| CAS Number | 381687-95-2 | |
| Molecular Formula | C19H23NO4S | |
| Molecular Weight | 377.49 g/mol | Calculated |
| Physical Form | Solid | |
| Purity | 95% | |
| InChI Key | STQXOMYIGNWPDF-UHFFFAOYSA-N |
A related compound, ((2,3,5,6-tetramethylphenyl)sulfonyl)alanine, is also available and shares the same sulfonyl moiety, differing only in the amino acid side chain.[11]
1.2 Synthesis Outline
The synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine can be approached through standard peptide coupling and sulfonamide formation methodologies. A general synthetic strategy is outlined below.
Experimental Workflow: Synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
Caption: General synthetic workflow for the target compound.
A detailed, step-by-step protocol would involve:
-
Protection of the Carboxylic Acid of L-Phenylalanine: This is typically achieved by esterification, for example, by reacting L-phenylalanine with methanol in the presence of an acid catalyst to form the methyl ester.
-
Sulfonamide Bond Formation: The protected L-phenylalanine is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane.
-
Deprotection of the Carboxylic Acid: The protecting group (e.g., methyl ester) is removed, often by hydrolysis with a base like lithium hydroxide, to yield the final product.
Similar synthetic strategies have been reported for other N-sulfonylated phenylalanine derivatives.[12][13]
PART 2: Potential Therapeutic Applications and Mechanism of Action
The structural features of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine suggest several potential avenues for therapeutic intervention.
2.1 Target Identification and Rationale
Sulfonamide-containing compounds are known to target a wide range of enzymes and receptors.[1][3][4] The presence of the sulfonyl group suggests potential inhibitory activity against enzymes where it can mimic a transition state or interact with key active site residues.[6][8]
Potential Target Classes:
-
Proteases: The sulfonamide moiety can act as a transition-state analog for peptide bond hydrolysis, making proteases a plausible target.
-
Kinases: While less common, some sulfonamides have been shown to inhibit kinases.
-
Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases.[2]
-
Enzymes in Glucose Metabolism: Sulfonyl group-containing compounds have been investigated as potential drugs for diabetes and its complications by targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 and α-glucosidase.[8][14]
The phenylalanine component can guide the molecule to the active sites of enzymes that recognize this amino acid, potentially leading to selective inhibition.[]
2.2 Postulated Signaling Pathways
Given the potential targets, ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine could modulate various signaling pathways implicated in disease.
Hypothetical Signaling Pathway Modulation
Caption: Potential mechanism of action via target enzyme inhibition.
For instance, if the compound inhibits a key protease in a cancer-related pathway, it could lead to apoptosis or reduced cell proliferation. Similarly, inhibition of a kinase could disrupt a signaling cascade essential for tumor growth.
PART 3: Experimental Protocols for Preliminary Investigation
A systematic experimental approach is necessary to validate the therapeutic potential of this novel compound.
3.1 In Vitro Cytotoxicity Screening
An initial assessment of the compound's biological activity can be performed through cytotoxicity screening against a panel of cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
3.2 Enzyme Inhibition Assays
Based on the target rationale, specific enzyme inhibition assays should be conducted.
Protocol: Generic Protease Inhibition Assay (Fluorogenic Substrate)
-
Reagent Preparation: Prepare assay buffer, a solution of the target protease, and a fluorogenic substrate specific for the protease.
-
Compound Preparation: Prepare serial dilutions of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the compound dilutions, and the protease solution.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value for the inhibition of the protease.
Conclusion and Future Directions
The preliminary investigation of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine reveals a promising scaffold for drug design. Its unique combination of a sulfonamide group, a phenylalanine core, and a bulky duryl moiety warrants further exploration.
Future work should focus on:
-
Broad Biological Screening: Testing the compound against a wider range of biological targets, including various proteases, kinases, and other enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the phenylalanine side chain, the sulfonyl group, and the tetramethylphenyl ring to optimize potency and selectivity.
-
In Silico Modeling: Performing molecular docking and dynamics simulations to understand the binding mode of the compound with potential targets and to guide the design of new analogs.
-
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising compounds.
A thorough and systematic investigation of this novel scaffold could lead to the discovery of new therapeutic agents for a variety of diseases.
References
A comprehensive list of references will be compiled based on further specific findings and will include peer-reviewed articles on sulfonamide chemistry, drug design principles, and relevant biological assays. The following are representative examples of the types of sources that would be consulted:
- Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477.
- A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Journal of Molecular Structure.
- The recent progress of sulfonamide in medicinal chemistry. (n.d.). Sysrevpharm.org.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
- ((2,3,5,6-tetramethylphenyl)sulfonyl)phenylalanine. (n.d.). Sigma-Aldrich.
- Application of Sulfonyl in Drug Design | Request PDF. (2025).
- ((2,3,5,6-tetramethylphenyl)sulfonyl)alanine. (n.d.). Sigma-Aldrich.
- Synthesis of Novel Phenylalanine Carboxamides Derivatives Bearing Sulfonamides Functionality and Their Molecular Docking, In Vitro Antimalarial, and Antioxidant Properties. (2024).
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
- ((2,3,5,6-TETRAMETHYLPHENYL)SULFONYL)ALANINE [P86581]. (n.d.). ChemUniverse.
- Garg Lab - UCLA. (n.d.). Garg Lab - UCLA.
- Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Tre
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Journal of In-vitro In-vivo In-silico Journal.
- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (n.d.).
- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Semantic Scholar.
- Method for the production of phenylalanine derivatives. (n.d.).
- Compositions for treatment of attention deficit hyperactivity disorder. (n.d.). PubChem.
- United States P
- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complic
- P
- 有机化学. (2015). 有机化学.
- Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as. (n.d.). Scholars Research Library.
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. (2018).
- Phenylalanine: Definition, Structure, Benefits and Uses. (n.d.). BOC Sciences Amino Acid.
- A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. (n.d.). ijert.org.
- Synthesis of Macromolecules Containing Phenylalanine and Aliph
- Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (2022). MDPI.
- A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane. (2014). PubMed.
- Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. (n.d.). IntechOpen.
- Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candid
- Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. (n.d.). PubMed.
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Methodological & Application
Application Note: Strategic Incorporation of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in Solid-Phase Peptide Synthesis
[1]
Executive Summary
This guide details the application of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine (referred to herein as Tmp-Phe-OH ) in Solid-Phase Peptide Synthesis (SPPS).[1] Unlike standard Fmoc/Boc amino acids used for chain elongation, Tmp-Phe-OH is primarily utilized as a terminal capping reagent or a peptidomimetic building block .[1]
The incorporation of the bulky, electron-rich 2,3,5,6-tetramethylbenzenesulfonyl (Tmp) moiety confers unique physicochemical properties to the peptide, including increased lipophilicity, resistance to N-terminal aminopeptidases, and specific engagement with hydrophobic binding pockets in medicinal chemistry targets (e.g., protease inhibitors).
Key Technical Considerations:
-
Role: Terminal modification (Capping). The sulfonamide bond is stable to standard TFA cleavage cocktails.
-
Reactivity: The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the
-proton, significantly heightening the risk of racemization during activation. -
Stability: The Tmp group is resistant to standard acidolytic deprotection, rendering it a permanent modification.
Scientific Background & Mechanism[1][2][3]
Chemical Identity and Function
The molecule consists of a phenylalanine backbone where the
-
Chemical Formula:
[1][2] -
Structural Utility: The Tmp group acts as a bioisostere for the amide bond but with distinct geometry (tetrahedral sulfur) and hydrogen-bonding capabilities.[1] The tetramethyl substitution provides steric bulk, restricting conformational freedom and shielding the N-terminus from enzymatic hydrolysis.[1]
The Racemization Challenge
A critical mechanistic insight for the user is the acidity of the
Consequence: Usage of strong bases (e.g., DIEA, NMM) during the activation step can lead to rapid proton abstraction, forming a planar enolate intermediate and resulting in a racemic product (DL-mixture) in the final peptide.
Mechanism of Action Diagram
The following diagram illustrates the synthesis workflow and the racemization risk pathway.
Caption: Workflow contrasting neutral activation (Green path) vs. base-mediated activation (Red path) to prevent racemization of Tmp-Phe.
Experimental Protocols
Materials Required[1][2][6]
-
Reagent: ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine (Tmp-Phe-OH).[1]
-
Coupling Reagents: N,N′-Diisopropylcarbodiimide (DIC) and Ethyl cyano(hydroxyimino)acetate (Oxyma Pure).[1]
-
Solvent: DMF (Peptide synthesis grade).[1]
-
Resin: Standard Fmoc-compatible resins (e.g., Rink Amide, Wang).[1]
Protocol A: Low-Racemization Coupling (Recommended)
This protocol utilizes carbodiimide activation without tertiary amine bases to maintain a neutral pH, preserving chiral integrity.[1]
-
Resin Preparation:
-
Activation (In-situ):
-
Coupling:
-
Washing:
-
Drain and wash with DMF (
min) to remove excess sulfonamide reagent.[1]
-
Protocol B: Cleavage and Isolation
Since the Tmp group is stable to TFA, this step cleaves the peptide from the resin while retaining the Tmp-Phe cap.
-
Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5 v/v/v).
-
Incubation: Add cocktail to resin and shake for 2–3 hours.
-
Isolation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Analysis: Analyze via RP-HPLC. The Tmp group is highly hydrophobic; expect a significant retention time shift (later elution) compared to the non-capped peptide.
Data & Optimization Guide
Coupling Reagent Comparison
The following table summarizes the efficiency and racemization risks associated with different activation strategies for N-sulfonyl amino acids.
| Activation Method | Coupling Efficiency | Racemization Risk | Recommendation |
| DIC / Oxyma | High | Low | Primary Choice |
| HATU / DIEA | Very High | High | Avoid (Base induces enolization) |
| PyBOP / NMM | High | Moderate | Use only if DIC fails; minimize base |
| HBTU / DIEA | Moderate | High | Not Recommended |
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of the Tetramethyl group.[1] | Double couple; Increase temperature to 40°C (cautiously); Extend reaction time to 6h. |
| Double Peaks (HPLC) | Racemization of Tmp-Phe. | Switch from HATU/DIEA to DIC/Oxyma. Reduce pre-activation time. |
| Low Solubility | Hydrophobicity of Tmp-Phe-OH.[1] | Use NMP (N-Methyl-2-pyrrolidone) instead of DMF; Add 10% DMSO to coupling mixture. |
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino acid-protecting groups."[1][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.[1] (Context on sulfonyl protecting group stability).
-
El-Faham, A., & Albericio, F. (2011).[1] "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602.[1] (Source for DIC/Oxyma protocols to prevent racemization).
-
PubChem. (2025).[1][5] Compound Summary: ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine.[1][9] National Library of Medicine.[1] Available at: [Link][1]
Disclaimer: This Application Note is for research use only. Users should consult Material Safety Data Sheets (MSDS) for all reagents before use.
Sources
- 1. Arg-Trp | C17H24N6O3 | CID 7009653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ((2,3,5,6-tetramethylphenyl)sulfonyl)phenylalanine | 381687-95-2 [sigmaaldrich.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. peptide.com [peptide.com]
- 9. ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine - CAS:381687-95-2 - 阿镁生物 [amaybio.com]
coupling protocols for sterically hindered N-sulfonylated amino acids
Application Note: High-Fidelity Coupling Protocols for Sterically Hindered N-Sulfonylated Amino Acids
Abstract & Scope
This technical guide addresses one of the most persistent challenges in peptide and medicinal chemistry: the coupling of N-sulfonylated amino acids that possess significant steric hindrance (e.g., N-sulfonyl-Valine, N-sulfonyl-Aib).
These substrates present a "double-edged" synthetic problem:
-
Steric Barrier: Bulky side chains or
-disubstitution retard nucleophilic attack, requiring highly reactive electrophiles. -
Electronic Lability: The strong electron-withdrawing nature of the sulfonyl group (
) significantly acidifies the -proton ( ), making the activated species highly prone to base-catalyzed racemization via direct enolization .
This guide provides two validated protocols designed to decouple reactivity from epimerization, utilizing Acid Fluoride (TFFH) and 7-Azabenzotriazole (HATU/HOAt) methodologies optimized with weak bases (Collidine).
Mechanistic Insight: The Racemization Trap
Unlike standard N-acyl amino acids, which primarily racemize via an oxazolone (azlactone) intermediate, N-sulfonyl amino acids cannot form stable oxazolones due to the low nucleophilicity of the sulfonyl oxygen. Instead, they racemize via Direct Enolization .
Key Implication: Standard suppressors like HOBt are less effective because they target oxazolone formation. The critical control parameter is the Basicity (
Figure 1: Mechanism of racemization for N-sulfonyl amino acids. The sulfonyl group facilitates direct enolization, bypassing the oxazolone pathway common in amides.
Critical Reagent Selection
To overcome the steric wall while minimizing base-mediated proton abstraction, we utilize a tiered reagent strategy.
| Parameter | Standard Recommendation | Optimized for N-Sulfonyl/Hindered | Rationale |
| Coupling Agent | HBTU / DIC | HATU or TFFH | HATU offers fastest kinetics for hindered amides; TFFH generates Acid Fluorides (small, highly reactive). |
| Base | DIPEA ( | 2,4,6-Collidine ( | Collidine is sufficiently basic to form the active ester but too weak/bulky to rapidly abstract the acidic |
| Additive | HOBt | HOAt or Oxyma Pure | HOAt provides anchimeric assistance (pyridine N) to speed up coupling before racemization occurs [2]. |
| Solvent | DMF | NMP or DMF/DCM (1:1) | NMP reduces aggregation; DCM improves solubility of protected hydrophobic segments.[1] |
Protocol A: The "Gold Standard" (HATU/Collidine)
Application: Moderate-to-high steric hindrance (e.g., N-Sulfonyl-Val, N-Sulfonyl-Ile).
Principle: Uses the high reactivity of the Aza-benzotriazole ester (OAt) combined with a weak base to ensure the coupling rate (
Materials
-
Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Base: 2,4,6-Collidine (TMP). Do not use DIPEA.
-
Solvent: Anhydrous NMP (N-methylpyrrolidone).
Step-by-Step Procedure
-
Preparation: Dissolve the N-sulfonyl amino acid (1.0 equiv) and HATU (1.0 – 1.1 equiv) in anhydrous NMP (concentration 0.1 – 0.2 M).
-
Pre-activation (Critical):
-
Cool the solution to 0 °C .
-
Add Collidine (2.0 equiv).
-
Stir for exactly 1–2 minutes . Note: Extended pre-activation increases racemization risk.
-
-
Coupling:
-
Quenching: Dilute with EtOAc and wash with 5%
(acidic wash removes Collidine and stops base-catalyzed side reactions).
Protocol B: The "Nuclear Option" (In-Situ Acid Fluoride via TFFH)
Application: Extreme steric hindrance (e.g., N-Sulfonyl-Aib, N-Methyl-N-Sulfonyl residues). Principle: Converts the carboxylic acid into an Acid Fluoride using TFFH.[4][5] Acid fluorides are physically smaller than OAt esters (less steric clash) and highly reactive toward amines, yet remarkably stable to racemization compared to acid chlorides [3][4].
Materials
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[5]
-
Base: DIEA (only if necessary for solubility) or Collidine.
-
Solvent: DCM (Dichloromethane) or DCM/DMF mixture.
Step-by-Step Procedure
-
Activation:
-
Dissolve N-sulfonyl amino acid (1.0 equiv) and TFFH (1.0 equiv) in dry DCM under Nitrogen.
-
Add DIEA (1.0 equiv) dropwise. Note: Unlike Protocol A, DIEA is acceptable here because the acid fluoride forms almost instantly and is stable.
-
-
Conversion: Stir at room temperature for 15–30 minutes. (Verify formation of R-COF via IR peak at ~1840 cm⁻¹ if possible).
-
Coupling:
-
Add the amine component (1.0 – 1.2 equiv).
-
Optional: Add HOAt (1.0 equiv) to catalyze the reaction further if the amine is also hindered.
-
-
Reaction: Stir for 2–12 hours. Acid fluorides are robust; overnight coupling is safe.
-
Workup: Standard extraction. The byproduct is tetramethylurea (water-soluble/non-toxic compared to HMPA).
Decision Tree & Workflow
Figure 2: Decision matrix for selecting the appropriate coupling protocol based on steric demand.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Steric clash prevents nucleophilic attack. | Switch from HATU to TFFH (Protocol B). Use Microwave irradiation (50°C, 10 min) carefully. |
| High Racemization | Base is too strong/hindered (DIPEA). | Switch to Collidine or 2-Chloropyridine . Reduce pre-activation time to 30 seconds. |
| N-Acyl Urea Formation | Carbodiimide side reaction (if using DIC). | Switch to Onium salts (HATU) or Acid Fluoride method. |
| Precipitation | Poor solubility of Sulfonyl-AA. | Use NMP/DMSO mixtures or "Magic Mixture" (DCM/DMF/NMP 1:1:1). |
References
-
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Carpino, L. A., et al. (1995).[6][7] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis."[4][5] Journal of the American Chemical Society.[8] Link
-
Wenschuh, H., et al. (1995).[7] "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Hindered Peptides." Journal of Organic Chemistry. Link
-
Gisin, B. F. (1973). "The preparation of Merrifield-resins through total esterification with cesium salts." Helvetica Chimica Acta. (Foundational work on base selection). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Powerful and Easy Peptide Coupling Reagent | TCI AMERICA [tcichemicals.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Navigating the Challenges of Purifying N-Terminally Modified Peptides by HPLC
Abstract
The conjugation of bulky moieties such as lipids, polymers (e.g., PEG), or large aromatic groups to the N-terminus of peptides is a rapidly expanding strategy in therapeutic and diagnostic development. These modifications can significantly enhance properties like in-vivo stability, cell permeability, and half-life. However, they also introduce substantial challenges to the purification process, primarily through altered hydrophobicity, increased steric hindrance, and a higher propensity for aggregation. This application note provides a comprehensive guide to developing robust and efficient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purification of peptides with bulky N-terminal modifications. We will delve into the underlying principles of chromatographic separation in this context, offer detailed protocols, and provide troubleshooting strategies to overcome common obstacles.
Introduction: The Purification Hurdle of Modified Peptides
Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired modified peptide along with a variety of impurities.[1][2] These can include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[1] The addition of a bulky N-terminal group complicates the purification landscape. The significant increase in hydrophobicity can lead to very strong retention on standard C18 columns, often resulting in broad peaks and poor resolution.[3] Furthermore, steric shielding by the bulky group can interfere with the typical interactions between the peptide backbone and the stationary phase, altering selectivity in unpredictable ways.
Understanding these challenges is the first step toward developing a successful purification strategy. This guide will walk researchers through a systematic approach to method development, from column and mobile phase selection to gradient optimization and sample preparation.
The Impact of Bulky N-Terminal Groups on RP-HPLC Behavior
The retention of peptides in RP-HPLC is primarily governed by their hydrophobicity.[1][4] The introduction of a large, non-polar N-terminal modification dramatically increases the overall hydrophobicity of the peptide. This has several consequences for the chromatographic process:
-
Increased Retention Time: The modified peptide will bind more strongly to the hydrophobic stationary phase, leading to longer elution times.
-
Altered Selectivity: The bulky group can mask the contribution of individual amino acid residues to the overall retention, making it difficult to separate closely related impurities.
-
Peak Broadening and Tailing: Strong hydrophobic interactions can lead to slow desorption kinetics, resulting in broad, asymmetric peaks.[5]
-
Aggregation: The increased hydrophobicity can promote peptide aggregation, which can lead to column clogging and poor recovery.
Strategic Method Development
A rational approach to method development is crucial for successfully purifying N-terminally modified peptides. The following sections outline the key parameters to consider and optimize.
Stationary Phase Selection
The choice of stationary phase is paramount. While C18 is the workhorse for standard peptide purifications, it may not be the optimal choice for highly hydrophobic modified peptides.[1][6]
| Stationary Phase | Key Characteristics & Best Use Cases |
| C18 (Octadecyl) | High hydrophobicity. Best for smaller peptides or those with less bulky modifications. Wide-pore (300 Å) versions are recommended for better accessibility.[5][7] |
| C8 (Octyl) | Intermediate hydrophobicity. A good starting point for peptides with significant hydrophobic modifications, as it can reduce excessive retention.[3][6] |
| C4 (Butyl) | Low hydrophobicity. Often the preferred choice for very large or extremely hydrophobic peptides and proteins to prevent irreversible binding.[3][5][6] |
| Phenyl | Offers alternative selectivity through π-π interactions with aromatic moieties. Can be particularly effective for peptides with large aromatic N-terminal tags.[6] |
| Mixed-Mode | Combines hydrophobic and ion-exchange functionalities. Can provide unique selectivity for complex separations.[7][8] |
A screening of different stationary phases is often the most effective way to identify the best column for a particular separation.[6]
Mobile Phase Optimization
The mobile phase composition plays a critical role in modulating the retention and selectivity of the separation.
-
Organic Modifier: Acetonitrile is the most common organic modifier for peptide RP-HPLC due to its low viscosity and UV transparency.[1][9]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent, used at a concentration of 0.1%.[1][9] It pairs with basic residues and the N-terminus, improving peak shape and resolution.[10] For peptides sensitive to acidic conditions, or for improved mass spectrometry compatibility, formic acid can be used, although it may result in broader peaks.
-
pH: The mobile phase pH affects the ionization state of acidic and basic residues, which in turn influences retention.[9] While acidic conditions (pH 2-3 with TFA) are standard, exploring different pH values can sometimes unlock better selectivity.
Gradient Elution
A linear gradient from a low to a high concentration of the organic modifier is typically used for peptide purification.[9] For peptides with bulky N-terminal modifications, a shallower gradient is often necessary to achieve adequate resolution between the target peptide and closely eluting impurities.[5]
Experimental Protocols
This section provides a general, step-by-step protocol for the HPLC purification of a peptide with a bulky N-terminal modification. It is intended as a starting point and should be optimized for each specific peptide.
Sample Preparation
-
Dissolution: Dissolve the crude peptide in a minimal amount of a strong solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Dilution: Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration suitable for injection. Ensure the final concentration of the strong solvent is low enough to not cause peak distortion.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[9]
HPLC System Preparation and Purification
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C8 or C4, 5 µm, 300 Å, 4.6 x 250 mm | Balances resolution and loading capacity for hydrophobic peptides. |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | Standard aqueous mobile phase with ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in acetonitrile | Standard organic mobile phase. |
| Flow Rate | 1.0 mL/min (analytical), adjust for preparative | Standard analytical flow rate; scale-up as needed. |
| Gradient | 5-65% B over 60 minutes | A shallow gradient is crucial for resolving closely related species. |
| Detection | 214 nm and 280 nm | 214 nm for the peptide backbone, 280 nm for aromatic residues.[11] |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[5] |
Protocol Steps:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[9] This typically requires 10-15 column volumes.
-
Blank Injection: Perform a blank injection (injecting only the sample solvent) to ensure the system is clean and the baseline is stable.
-
Sample Injection: Inject the prepared peptide sample onto the column.
-
Gradient Elution: Run the gradient program as defined.
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.[9] It is often beneficial to collect smaller fractions across the peak to isolate the purest portions.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.[1]
Visualization of the Purification Workflow
The following diagram illustrates the key decision points and workflow for developing a purification method for N-terminally modified peptides.
Caption: Workflow for HPLC purification of N-terminally modified peptides.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening/Tailing) | - Strong hydrophobic interactions- Column overload- Secondary interactions with silanols | - Switch to a less hydrophobic stationary phase (C8 or C4).- Reduce the sample load.[9]- Use a high-purity silica column.[5] |
| Low Recovery | - Irreversible binding to the column- Peptide precipitation on the column | - Use a less hydrophobic stationary phase (C4).- Increase the organic modifier concentration in the elution step.- Ensure the peptide is fully solubilized before injection. |
| Poor Resolution | - Inappropriate stationary phase selectivity- Gradient is too steep | - Screen different stationary phases (e.g., Phenyl).- Decrease the gradient slope (e.g., 0.5% B/min).[5] |
| Split Peaks | - Peptide conformational isomers- On-column degradation | - Increase the column temperature.- Check the stability of the peptide in the mobile phase. |
Conclusion
The purification of peptides with bulky N-terminal modifications by RP-HPLC presents unique challenges that can be overcome with a systematic and rational approach to method development. By carefully selecting the stationary phase, optimizing the mobile phase and gradient conditions, and employing proper sample preparation techniques, researchers can achieve high-purity peptides suitable for a wide range of applications. The principles and protocols outlined in this application note provide a solid foundation for developing robust and efficient purification methods for this important class of molecules.
References
-
Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–45.
- Tripet, B., Cepeniene, D., Kovacs, J. M., Mant, C. T., Krokhin, O. V., & Hodges, R. S. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
-
YMC. (n.d.). Strategic peptide purification. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from [Link]
-
Cytiva. (2024, May 30). Tagged Protein Purification. Retrieved from [Link]
- D'Angelo, I., Zuccarello, A., Ciaffo, G. M., Scurria, A., Morbidelli, M., & Felletti, S. (2022). Benefits of a Mixed-Mode Stationary Phase to Address the Challenging Purification of an Industrially Relevant Peptide: A Proof-of-Concept Study. Molecules (Basel, Switzerland), 27(10), 3123.
-
Schepartz, A. (2016, December 30). HPLC Purification of Peptides. Protocols.io. [Link]
-
ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
Biotage. (2023, January 30). Using Mixed Stationary Phases to Improve Your Peptide Purification with Flash Chromatography. Retrieved from [Link]
- Al-Ameed, T., Arafat, A., & Naz, S. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
-
Krokhin Lab. (n.d.). Selected publications (peptide HPLC). Retrieved from [Link]
- Rao, D. R., & Linder, W. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 564-573.
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–45.
- Mant, C. T., & Hodges, R. S. (2006). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns.
- Heinemann, I., Völkert, M., & Waldmann, H. (2004). Synthesis of Lipidated Peptides. In Methods in Molecular Biology (pp. 339-369). Humana Press.
- Al-Mobasheri, A., & Al-Dosari, M. (2023).
- Hancock, W. S. (Ed.). (1984). HPLC of peptides and proteins. CRC press.
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
MilliporeSigma. (2023, February 1). Protein Tagging Strategies for Analytical and Preparative Purifications. Retrieved from [Link]
- Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition.
- Roge, G., & McCrossin, C. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
Sources
- 1. bachem.com [bachem.com]
- 2. waters.com [waters.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. ymc.co.jp [ymc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. protocols.io [protocols.io]
protocol for the synthesis of N-sulfonyl phenylalanine derivatives for protease screening
Executive Summary & Scientific Rationale
This guide details the protocol for synthesizing N-sulfonyl-L-phenylalanine derivatives, a critical scaffold in the design of serine protease inhibitors (e.g., Chymotrypsin, HIV Protease).
Why this Chemistry Matters: Proteases recognize substrates via specific amino acid side chains (P1, P2, etc.).[1] Phenylalanine (Phe) is the primary recognition element for Chymotrypsin-like proteases (cleaving at the C-terminal of hydrophobic residues). By replacing the N-terminal amide linkage with a sulfonamide , we introduce two strategic advantages:
-
Bioisosterism: The tetrahedral geometry of the sulfonamide (
) mimics the transition state of amide hydrolysis, often acting as a "transition state analogue" that binds tightly to the oxyanion hole of the enzyme. -
Metabolic Stability: Sulfonamides are resistant to proteolytic cleavage, prolonging the half-life of the inhibitor in biological assays.
Scope:
This protocol focuses on a solution-phase synthesis optimized for library generation (10–100 mg scale), ensuring high purity for downstream
Strategic Experimental Design
To ensure reproducibility and high throughput, we utilize a Modified Schotten-Baumann approach in organic solvent (DCM) rather than the traditional aqueous biphasic system.
-
Substrate: L-Phenylalanine Methyl Ester Hydrochloride (L-Phe-OMe·HCl). Reason: The methyl ester protects the carboxylic acid, preventing side reactions and improving solubility in organic solvents (DCM), which is crucial for reacting with lipophilic sulfonyl chlorides.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Reason: Essential to neutralize the HCl salt of the starting material and scavenge the HCl generated during sulfonylation.
-
Solvent: Anhydrous Dichloromethane (DCM). Reason: Allows for easy aqueous workup and solvent evaporation.
Logical Workflow Diagram
Figure 1: Step-wise logic flow for the synthesis and decision points for deprotection.
Detailed Protocol: Sulfonylation of L-Phe-OMe
Reagents Required:
-
L-Phenylalanine methyl ester hydrochloride (1.0 equiv)
-
Sulfonyl Chloride (
) (1.1 equiv)[2] -
Triethylamine (TEA) (2.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
1M HCl (aq), Sat.
, Brine
Step-by-Step Methodology:
-
Preparation (0 min): In a clean, dry round-bottom flask (or 20mL scintillation vial for libraries), suspend L-Phe-OMe·HCl (1.0 mmol, 215 mg) in anhydrous DCM (5 mL).
-
Expert Insight: The starting material will not fully dissolve initially. It requires the base to liberate the free amine.
-
-
Activation (5 min): Cool the mixture to 0°C (ice bath). Add TEA (2.5 mmol, 350 µL) dropwise.
-
Observation: The solution should clarify as the free amine is formed and the TEA·HCl salt stays in solution or forms a fine precipitate.
-
Stoichiometry Note: We use 2.5 eq of base: 1.0 eq to neutralize the starting salt, 1.0 eq to neutralize the HCl from the reaction, and 0.5 eq excess to drive the reaction.
-
-
Coupling (10 min - 4 hours): Add the Sulfonyl Chloride (1.1 mmol) slowly to the stirring solution at 0°C.
-
Critical Control: Sulfonyl chlorides are moisture sensitive. Add them quickly or as a solution in dry DCM if they are solids.
-
Remove the ice bath after 15 minutes and allow to stir at Room Temperature (RT).
-
-
Monitoring (Self-Validating Step): Check TLC after 2 hours (System: 50% EtOAc/Hexanes).
-
Visualization: Use Ninhydrin stain . The starting material (free amine) will stain red/purple . The product (sulfonamide) will NOT stain with Ninhydrin but should be UV active.
-
Stop Condition: Reaction is complete when the "Start" spot disappears.
-
-
Workup (Purification by Extraction):
-
Dilute reaction with 10 mL DCM.
-
Wash 1 (Acidic): Wash with 1M HCl (10 mL). Purpose: Protonates unreacted TEA and any remaining starting amine, pulling them into the aqueous phase.
-
Wash 2 (Basic): Wash with Saturated
(10 mL). Purpose: Hydrolyzes remaining sulfonyl chloride to sulfonate and removes it. -
Wash 3: Brine (10 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
Yield Expectation: 85–95% (White to off-white solid).
Protocol B: Hydrolysis to Free Acid (Optional)
If your protease screen requires the free carboxylic acid (e.g., for binding in the S1 pocket without steric clash from the methyl group), perform this deprotection.
-
Dissolve the sulfonamide ester (from Protocol A) in THF:Water (3:1) .
-
Add LiOH·H2O (2.0 equiv).
-
Stir at RT for 1–2 hours. (Monitor by LCMS; Mass shift: -14 Da).
-
Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc. The product is now in the organic layer.
Analytical Validation (QC)
Before screening, validate the structure.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Appearance of Sulfonyl aromatic protons (distinct from Phe ring). | |
| 1H NMR | Sulfonamide NH .[3] This proton is significantly downfield compared to an amide NH due to the electron-withdrawing | |
| LC-MS | [M+H]+ or [M-H]- | Sulfonamides ionize well in Negative Mode ([M-H]-) due to the acidity of the N-H bond ( |
Troubleshooting & Optimization Logic
Use this decision tree to resolve common synthetic failures.
Figure 2: Troubleshooting logic for sulfonylation reactions.
References
- General Schotten-Baumann Conditions: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Protease Inhibitor Design: Leung, D., Abbenante, G., & Fairlie, D. P. (2000). Protease inhibitors: current status and future prospects. Journal of Medicinal Chemistry, 43(3), 305-341.
- Sulfonamide Synthesis Protocol: De Luca, L. (2006). Naturally occurring and synthetic imidazoles: their chemistry and their biological activities. Current Medicinal Chemistry, 13(1), 1-23. (Contextualizing sulfonamide synthesis in medicinal chemistry).
-
Chymotrypsin Screening Context: Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.
-
Specific N-Sulfonyl Phenylalanine Synthesis: Zhang, G., et al. (2017).[4] Direct synthesis of N-sulfinyl- and N-sulfonylimines.[4] RSC Advances, 7, 9431-9435.[4]
Disclaimer: This protocol involves the use of corrosive reagents (Sulfonyl Chlorides) and chlorinated solvents. All work must be performed in a chemical fume hood wearing appropriate PPE.
Sources
- 1. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/l-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in Peptide Synthesis with Bulky Sulfonyl Protecting Groups
Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into navigating the complexities of using bulky sulfonyl protecting groups for arginine, such as Pbf and Pmc. Here, you will find practical troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your decision-making process.
Q1: I'm observing a mass addition of +252 Da on my arginine-containing peptide after cleavage. What is this and how can I prevent it?
A1: A mass addition of +252 Da corresponds to an intact 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group that was not successfully cleaved from an arginine residue.[1] This indicates incomplete deprotection, a common issue when synthesizing peptides with multiple Arg(Pbf) residues or when using suboptimal cleavage conditions.
Probable Causes:
-
Insufficient Cleavage Time: Peptides with multiple Arg(Pbf) residues often require longer cleavage times than the standard 2-4 hours.[1][2]
-
Inadequate Acid Strength: While a high concentration of trifluoroacetic acid (TFA) is standard, highly complex or sterically hindered peptides may require stronger acidic conditions for complete Pbf removal.
-
Suboptimal Scavenger Cocktail: The composition of the cleavage cocktail can influence the efficiency of deprotection.
Solutions:
-
Extend Cleavage Time: The most straightforward approach is to increase the duration of the TFA treatment. It is advisable to perform a small-scale trial and monitor the deprotection progress by HPLC at different time points (e.g., 2, 4, and 6 hours).[2]
-
Optimize the Cleavage Cocktail: For peptides with multiple Arg(Pbf) residues, a standard TFA/TIS/Water cocktail may be insufficient.[1] The addition of 1,2-ethanedithiol (EDT) can be beneficial.
-
Repeat the Cleavage: If incomplete deprotection is observed after the initial cleavage, the precipitated crude peptide can be subjected to a second round of cleavage with fresh reagents.[2]
Troubleshooting Workflow for Incomplete Arg(Pbf) Deprotection ```dot
Caption: Decision tree for selecting an appropriate cleavage cocktail.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for peptides with a single Arg(Pbf) residue and no other highly sensitive amino acids like Tryptophan.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare Cleavage Cocktail A: In a fume hood, prepare a fresh solution of TFA/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5 (v/v/v). For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of TIS, and 50 µL of deionized water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. Add the filtrate dropwise to a larger tube containing at least 10 volumes of cold diethyl ether. A white precipitate should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Optimized Cleavage for Peptides with Multiple Arg(Pbf) and Trp Residues
This protocol is designed to minimize side reactions in complex peptides. It is highly recommended to have used Fmoc-Trp(Boc)-OH during the synthesis.
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Prepare Reagent K: In a fume hood, carefully prepare fresh Reagent K: TFA / phenol / water / thioanisole / 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v). Note: Phenol is a solid at room temperature.
-
Cleavage Reaction: Add Reagent K to the resin. Gently agitate the mixture at room temperature. For peptides with multiple Arg(Pbf) residues, extend the cleavage time to 4 hours. [2]4. Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1.
References
-
Li, H. H., Xiao, Y., Liu, H., & Li, X. (2025). Late-Stage Tryptophan Modification of Native Peptides through Photochemical Indole-to-Quinazoline Editing. Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]
-
Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). (n.d.). Aapptec Peptides. Retrieved February 24, 2026, from [Link]
-
Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology. Humana Press. Retrieved February 24, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 24, 2026, from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). Organic Process Research & Development. ACS Publications. Retrieved February 24, 2026, from [Link]
-
Peptide cyclization via late-stage functionalization of tryptophan by sulfonium. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved February 24, 2026, from [Link]
-
Tryptophan Transformation. (2026, January 23). American Peptide Society. Retrieved February 24, 2026, from [Link]
-
[Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. (1993). Biological Chemistry Hoppe-Seyler. PubMed. Retrieved February 24, 2026, from [Link]
-
Chemical modifications of tryptophan residues in peptides and proteins. (2020). Journal of Peptide Science. ResearchGate. Retrieved February 24, 2026, from [Link]
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research. PubMed. Retrieved February 24, 2026, from [Link]
-
Al Musaimi, O., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. PMC. Retrieved February 24, 2026, from [Link]
-
Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Institute of Organic Chemistry. Retrieved February 24, 2026, from [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014, October 16). ResearchGate. Retrieved February 24, 2026, from [Link]
-
p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (2020). Journal of Peptide Science. Retrieved February 24, 2026, from [Link]
-
Al Musaimi, O., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. Retrieved February 24, 2026, from [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
Sources
Technical Support Center: Strategies to Mitigate Aggregation in Peptides Containing ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for handling peptides incorporating the ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine modification. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with peptide aggregation driven by this bulky, hydrophobic moiety. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively.
Introduction: The Challenge of Aggregation
The incorporation of non-standard amino acids like ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is a powerful strategy for modulating the pharmacological properties of a peptide. The tetramethylphenylsulfonyl group, a large and highly hydrophobic entity, can significantly enhance certain therapeutic characteristics. However, these same properties make it a primary driver of peptide aggregation.
Aggregation is the self-association of peptide chains, which can occur during solid-phase peptide synthesis (SPPS), purification, and storage.[1] This phenomenon is primarily driven by intermolecular forces, such as hydrogen bonding and hydrophobic interactions.[2] The bulky sulfonylphenylalanine residue exacerbates this issue by creating extensive hydrophobic surfaces that seek to minimize contact with aqueous or polar environments, leading to the formation of insoluble or inactive peptide species. This guide provides a structured approach to preventing and resolving these aggregation-related issues.
Frequently Asked Questions (FAQs)
Q1: What is ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine, and why does it specifically promote aggregation?
A1: ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is a modified version of the amino acid phenylalanine. The key feature is the large sulfonyl group attached to the phenyl ring. This group is characterized by:
-
High Hydrophobicity: The tetramethylphenyl ring is extremely non-polar, contributing significantly to the overall hydrophobicity of the peptide sequence. In aqueous environments, these groups tend to associate with each other to exclude water, initiating the aggregation process.[1]
-
Steric Bulk: The size of the modifying group can force the peptide backbone into conformations that favor intermolecular interactions over intramolecular folding.
-
π-π Stacking: The aromatic rings can interact with each other through π-π stacking, further stabilizing aggregated structures.
These factors combine to create "aggregation-prone regions" (APRs) within the peptide sequence, making synthesis and handling particularly challenging.[1]
Q2: What are the common signs of on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A2: On-resin aggregation can severely impact synthetic efficiency. Key indicators include:
-
Poor Resin Swelling: The resin matrix may shrink or fail to swell properly in the synthesis solvent, indicating a collapse of the peptide-resin structure.[3]
-
Slow or Incomplete Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling steps may become sluggish or incomplete. This is because the aggregated peptide chains block reagent access to the reactive sites.
-
Misleading Test Results: Standard amine tests like the Kaiser or ninhydrin test can give false negatives, as the aggregated N-terminus is inaccessible to the test reagents.
-
Increased Deletion Impurities: The final analysis of the crude peptide will show a higher-than-expected amount of deletion sequences, where one or more amino acids failed to couple.
Q3: My peptide containing the sulfonylphenylalanine modification is insoluble after cleavage. What is the best way to solubilize it for purification?
A3: This is a common issue. A systematic approach to solubilization is crucial to avoid losing your product.
-
Start with a Small Test Sample: Always test the solubility on a small aliquot before attempting to dissolve the entire batch.[4]
-
Assess Peptide Charge: Determine the net charge of your peptide at neutral pH. Basic peptides (net positive charge) may dissolve in dilute acetic acid, while acidic peptides (net negative charge) may dissolve in dilute ammonium bicarbonate.[2]
-
Use Organic Solvents: For highly hydrophobic, neutral peptides, organic solvents are often necessary. Start with a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the peptide, then slowly add your aqueous buffer (e.g., water with 0.1% TFA for reverse-phase HPLC) while vortexing.[2][4]
-
Consider Co-Solvents: In some cases, using 10-20% trifluoroethanol (TFE) in the initial buffer can help maintain solubility. However, be aware that high concentrations of organic solvents can interfere with HPLC purification by preventing the peptide from binding to the column.[5]
Q4: Can formulation additives help prevent aggregation of the final, purified peptide in solution?
A4: Yes, the use of stabilizing excipients is a cornerstone of peptide formulation. These additives work by altering the solution environment to make aggregation energetically unfavorable.
| Excipient Class | Examples | Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50-100 mM | Suppresses aggregation by screening charges and binding to hydrophobic regions, effectively "shielding" the peptide.[2][6] |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Provide thermal protection and stabilize the native peptide conformation through preferential hydration.[6] |
| Surfactants | Polysorbate 20/80, CHAPS | 0.01% - 0.1% | Non-ionic or zwitterionic detergents that coat hydrophobic patches on the peptide, preventing self-association at interfaces.[2][6] |
| Polyols | Glycerol, Mannitol | 2-5% (w/v) | Increase the viscosity of the solution and improve peptide solubility.[6] |
Table 1: Common excipients used to prevent peptide aggregation in solution.
Troubleshooting Guide for SPPS
This guide addresses specific problems encountered during the synthesis of peptides containing ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine.
| Symptom | Probable Cause(s) | Recommended Solutions & Rationale |
| Incomplete Coupling | On-resin aggregation: Peptide chains are folding/associating, blocking access to the N-terminus. | 1. Switch Solvents: Change the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add 15-25% DMSO. These more polar, dipolar aprotic solvents are better at disrupting hydrogen bonds. 2. Elevate Temperature: Perform the coupling reaction at a higher temperature (e.g., 50-60°C). Increased thermal energy can disrupt intermolecular bonds and improve reaction kinetics.[3] 3. Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction. These salts disrupt the structure of water and interfere with hydrogen bonding networks.[3] |
| Incomplete Fmoc Deprotection | Aggregation limiting reagent access: The piperidine solution cannot efficiently reach the Fmoc group. | 1. Modify Deprotection Reagent: Switch to a solution of 2-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. DBU is a stronger, non-nucleophilic base that can be more effective for difficult deprotections.[3] 2. Increase Reaction Time/Temperature: Extend the deprotection time or perform it at a slightly elevated temperature. |
| Resin Clumping/Shrinking | Severe hydrophobic collapse: The peptide chains are strongly self-associating on the solid support. | 1. Introduce Backbone Protection: This is the most effective strategy. Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid near the aggregation-prone sequence. This physically disrupts the inter-chain hydrogen bonding that leads to β-sheet formation.[3] 2. Utilize Pseudoprolines: If the sequence contains a Ser or Thr, substitute it and the preceding residue with a pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, effectively breaking up secondary structure formation.[7] |
| Precipitation during Cleavage | High hydrophobicity of the unprotected peptide: The peptide is insoluble in the trifluoroacetic acid (TFA) cleavage cocktail. | 1. Retain Backbone Protection: If an Hmb group was used, it can be acetylated (Ac-Hmb) to make it more acid-stable. The peptide is cleaved with the Ac-Hmb group intact, purified, and then the Hmb group is removed post-purification. The protected peptide is often much more soluble.[7] 2. Use Solubilizing Co-solvents: If possible, perform the cleavage and precipitation in a way that allows for direct solubilization in a solvent like TFE or hexafluoroisopropanol (HFIP).[5] |
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for On-Resin Aggregation
A decision-making flowchart for addressing aggregation issues during SPPS.
Diagram 2: Mechanism of Backbone Protection
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Method Refinement for the Incorporation of N-Sulfonylated Amino Acids in SPPS
Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating N-sulfonylated amino acids into their peptide sequences. Here, we will address common challenges and provide in-depth, field-proven solutions to streamline your experimental workflow and ensure the integrity of your final product.
Introduction: The "Why" of N-Sulfonylation in Peptide Synthesis
The strategic incorporation of a sulfonyl group onto the alpha-amino nitrogen of an amino acid offers a powerful tool for modifying peptide structure and function. This modification can enhance proteolytic stability, modulate receptor binding affinity, and serve as a valuable intermediate for further functionalization, such as N-alkylation. However, the unique steric and electronic properties of N-sulfonylated amino acids introduce specific challenges to the standard SPPS workflow. This guide provides a systematic approach to overcoming these hurdles.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the use of N-sulfonylated amino acids in SPPS.
Q1: Which N-sulfonyl protecting groups are compatible with Fmoc-based SPPS?
A1: The most commonly employed N-sulfonyl protecting groups that are orthogonal to the standard Fmoc/tBu strategy are the nitrobenzenesulfonyl groups, particularly 2-nitrobenzenesulfonyl (oNBS) and 4-nitrobenzenesulfonyl (nosyl or Ns).[1][2] These groups are stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions for final cleavage and side-chain deprotection (e.g., TFA).[2][3][4]
Q2: What are the primary challenges I can expect when incorporating N-sulfonylated amino acids?
A2: The primary challenges stem from the steric hindrance and the electron-withdrawing nature of the sulfonyl group. These can lead to:
-
Slow or incomplete coupling reactions: The bulky sulfonyl group can sterically hinder the approach of the activated carboxyl group of the incoming amino acid.
-
Difficult deprotection of the sulfonyl group: Specific and optimized conditions are required for the selective removal of the N-sulfonyl group on-resin.
-
Increased risk of side reactions: The modified reactivity of the N-sulfonylated amine can sometimes lead to undesired chemical transformations.
Q3: Can I perform on-resin N-sulfonylation of a peptide?
A3: Yes, on-resin N-sulfonylation is a viable strategy. After the desired amino acid has been coupled and its N-terminal Fmoc group has been removed, the free amine can be reacted with a sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a non-nucleophilic base. This approach is particularly useful for the site-specific modification of peptides.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during the incorporation of N-sulfonylated amino acids.
Issue 1: Incomplete Coupling to an N-Sulfonylated Amino Acid
You observe a positive Kaiser test or incomplete consumption of the incoming amino acid after a coupling step onto a resin-bound peptide with an N-sulfonylated N-terminus.
The sulfonamide nitrogen is a significantly weaker nucleophile compared to a primary amine, and the bulky sulfonyl group creates considerable steric hindrance. Standard coupling conditions are often insufficient to drive the reaction to completion.
-
Employ a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to more powerful phosphonium or aminium salts.[5][6] These reagents generate highly reactive activated esters.
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium Salt | Highly reactive, less epimerization.[6] |
| HCTU | Aminium Salt | More cost-effective alternative to HATU with similar reactivity. |
| PyAOP | Phosphonium Salt | Particularly effective for sterically hindered couplings.[6] |
| COMU | Aminium Salt | High reactivity, safer handling (non-explosive byproducts).[5] |
-
Increase Reaction Time and Temperature: For particularly difficult couplings, extending the reaction time (e.g., from 2 hours to 4-6 hours) or performing the synthesis at a slightly elevated temperature (e.g., 35-40 °C) can improve yields.[7] However, monitor for potential side reactions with increased temperature.
-
Utilize N-Sulfonyl Amino Acid Chlorides: For extremely challenging couplings, converting the N-sulfonylated amino acid to its acid chloride can significantly enhance its reactivity.[2] This method, however, requires careful handling due to the moisture sensitivity of acid chlorides.
-
Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.
-
Perform Fmoc-deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
In a separate vessel, pre-activate the incoming N-sulfonylated amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress.
-
If the coupling is incomplete, consider a second coupling step (double coupling) with a fresh solution of activated amino acid.[7]
-
Once the coupling is complete, wash the resin as described in step 3.
Issue 2: Incomplete Deprotection of the N-Sulfonyl Group
After treating the resin with the deprotection cocktail for the N-sulfonyl group, subsequent steps indicate that the sulfonamide is still present.
The S-N bond in a sulfonamide is highly stable and requires specific chemical conditions for cleavage. The choice of deprotection reagents and reaction conditions is critical and depends on the specific sulfonyl group used (e.g., oNBS vs. nosyl).
-
Optimized Thiolate-Mediated Deprotection: For nitrobenzenesulfonyl groups, deprotection is typically achieved via nucleophilic aromatic substitution using a thiol in the presence of a base.[1][8]
| Sulfonyl Group | Deprotection Cocktail | Typical Conditions |
| Nosyl (Ns) | 5-10 eq. β-mercaptoethanol (BME), 5 eq. DBU in DMF | 30-60 min, room temperature |
| oNBS | 10 eq. β-mercaptoethanol (BME), 5 eq. DBU in DMF | 2 x 15 min, room temperature |
-
Ensure Anhydrous Conditions: Water can compete with the thiol nucleophile and reduce the efficiency of the deprotection reaction. Use anhydrous solvents for the deprotection step.
-
Wash the peptide-resin with anhydrous DMF (5x).
-
Prepare the deprotection solution: 1 M β-mercaptoethanol and 0.5 M DBU in anhydrous DMF.
-
Add the deprotection solution to the resin and agitate for 15 minutes at room temperature.
-
Drain the resin and repeat the treatment with fresh deprotection solution for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of the thiol and base.
-
Proceed to the next coupling step or final cleavage.
Issue 3: Peptide Aggregation
The resin beads are clumping together, and you observe poor swelling and slow reaction kinetics.
N-sulfonylated peptides, particularly those with hydrophobic residues, can be prone to aggregation due to strong intermolecular interactions, which can mask reactive sites.[9]
-
Incorporate "Disrupting" Elements: If the sequence design allows, the strategic placement of pseudoproline dipeptides or backbone-protecting groups can disrupt the hydrogen bonding networks that lead to aggregation.[7]
-
Use Chaotropic Salts: Washing the resin with a solution containing a chaotropic salt (e.g., 0.5 M LiCl in DMF) before coupling can help to break up aggregates.
-
Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary energy to disrupt intermolecular forces and accelerate coupling and deprotection reactions, thereby reducing aggregation.[9]
Part 3: Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate key workflows.
Caption: General SPPS cycle for incorporating an N-sulfonylated amino acid.
Caption: Decision tree for troubleshooting incomplete coupling reactions.
Part 4: Analytical Characterization
After synthesis and cleavage, it is imperative to thoroughly characterize the final N-sulfonylated peptide to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC (RP-HPLC) to assess the purity of the crude peptide.[10] The increased hydrophobicity of the N-sulfonyl group will typically lead to a longer retention time compared to the non-sulfonylated analogue.
-
Mass Spectrometry (MS): Confirm the molecular weight of the final product using techniques like MALDI-TOF or ESI-MS.[10] The mass difference corresponding to the sulfonyl group should be observed. Tandem MS (MS/MS) can be used to verify the peptide sequence and locate the site of modification.[11]
References
-
Leggio, A. et al. (2007). N-Nosyl-α-amino acids in solution phase peptide synthesis. Tetrahedron, 63(34), 8164-8173. Available at: [Link]
-
Grathwohl, M. et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(12), 4163-4168. Available at: [Link]
-
Grathwohl, M. et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael "Click" Acceptor. PubMed. Available at: [Link]
-
Sandström, A. et al. (2019). Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Chemistry – A European Journal, 25(1), 183-189. Available at: [Link]
-
Sandström, A. et al. (2019). (PDF) Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. Available at: [Link]
-
Stone, M. J. et al. (2017). Preparation and analysis of N-terminal chemokine receptor sulfopeptides using tyrosylprotein sulfotransferase enzymes. Methods in Enzymology, 586, 327-353. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis of peptidosulfonamides on Tentagel resin. Available at: [Link]
- Miller, S. C. & Scanlan, T. S. (1999). Peptide synthesis with sulfonyl protecting groups. Google Patents.
-
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]
-
Koksch, B. et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(31), 12984-12991. Available at: [Link]
-
Ke, Y. et al. (2004). Improved procedures for N-terminal sulfonation of peptides for matrix-assisted laser desorption/ionization post-source decay peptide sequencing. Rapid Communications in Mass Spectrometry, 18(20), 2353-2361. Available at: [Link]
-
ResearchGate. (n.d.). (A) Efficient coupling reagents for aqueous solid-phase peptide... Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Available at: [Link]
-
Miller, S. C. & Scanlan, T. S. (1997). oNBS−SPPS: A New Method for Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 119(10), 2301-2302. Available at: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]
-
Esmaeilpour, M. et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(19), 6296. Available at: [Link]
-
ResearchGate. (2025, August 6). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. Available at: [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]
-
Concept Life Sciences. (2025, March 24). FAQs - Solid-phase Peptide Synthesis. Available at: [Link]
-
Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Available at: [Link]
-
Cini, E. et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemistryOpen, 10(1), 10-23. Available at: [Link]
-
Ciriminna, R. et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(20), 7136. Available at: [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Available at: [Link]
-
The Organic Chemistry Tutor. (2021, October 28). Adding Nosyl Group Mechanism. YouTube. Available at: [Link]
-
ResearchGate. (2020, December 22). SPPS: peptide failure to elongate? Available at: [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Available at: [Link]
-
Lamberth, C. et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. ijsra.net [ijsra.net]
- 11. pepdoopeptides.com [pepdoopeptides.com]
Technical Support Center: Addressing Steric Hindrance in Peptide Coupling
Core Directive: The "Difficult Sequence" Paradox
Welcome to the Technical Support Center. If you are reading this, you likely have a "difficult sequence"—a peptide that aggregates, deletes, or epimerizes due to steric bulk.
In standard Solid-Phase Peptide Synthesis (SPPS), steric hindrance is the silent killer of yield. It arises not just from bulky side chains (Val, Ile, Thr) but from backbone modifiers like
The Paradox: To overcome sterics, you need high reactivity. But high reactivity often leads to racemization (loss of chirality) or capping (guanidinylation). This guide provides the decision logic to navigate that trade-off.
Diagnostic Workflow: The Decision Matrix
Before selecting a reagent, analyze your sequence. Do not use HATU blindly for everything; it can be detrimental in specific steric scenarios.
Interactive Troubleshooting Flowchart
Use this logic tree to select your initial coupling strategy.
Caption: Decision matrix for selecting coupling reagents based on steric and chemical risks.
Technical Deep Dive: Reagent Selection
The "Engine": Coupling Reagents
For sterically hindered couplings, standard carbodiimides (DIC) often fail to drive the reaction to completion before the activated ester decomposes.[1] We must use "onium" salts.
| Reagent | Class | Steric Power | Risk Profile | Best Use Case |
| HATU | Uronium (Guandinium) | ⭐⭐⭐⭐⭐ | High.[2] Explosive precursor (HOAt). Risks N-term capping. | The "Nuclear Option" for extreme sterics (Aib-Aib). |
| COMU | Uronium | ⭐⭐⭐⭐⭐ | Low. Safer (Oxyma-based).[2][3] Better solubility than HATU.[3] | The modern "Gold Standard." Replaces HATU in most workflows. |
| PyBrOP | Phosphonium | ⭐⭐⭐⭐ | Moderate. No guanidinylation risk. | Mandatory for coupling to N-methyl amines where HATU fails. |
| DIC/Oxyma | Carbodiimide | ⭐⭐⭐ | Very Low. Excellent racemization suppression.[2][4] | Baseline for Cys/His or moderately hindered residues (Val, Ile). |
Critical Insight: The Guanidinylation Trap
Why not use HATU for everything? When coupling to a sterically hindered secondary amine (like N-methyl Valine), the acylation rate is slow. If you use a Uronium reagent (HATU/HBTU), the excess reagent can react directly with the N-terminal amine, forming a permanent Guanidine cap. This terminates the chain.
-
Solution: Use Phosphonium salts (PyBrOP, PyAOP) for slow amine nucleophiles. They cannot form guanidines [1].
Experimental Protocols
Protocol A: The "Modern Standard" (COMU)
Use for: Aib, Val, Ile, Thr couplings.
Reagents:
-
Amino Acid (0.2 M in DMF)
-
COMU (0.2 M in DMF)
-
DIPEA (0.4 M in NMP)
Workflow:
-
Dissolve: AA and COMU in minimal DMF.
-
Activate: Add DIPEA. Pre-activate for exactly 30 seconds . (Do not wait longer; active esters hydrolyze).
-
Couple: Add to resin.
-
Temp: Heat to 75°C (Microwave) or 50°C (Conventional) for 10 minutes.
-
Double Couple: Drain and repeat with fresh reagents if sequence is >15 residues.
Protocol B: The "N-Methyl" Special (PyBrOP)
Use for: Coupling TO an N-methylated residue.
Reagents:
-
Amino Acid (4 eq)
-
PyBrOP (4 eq)
-
DIPEA (8 eq)
-
Solvent: DCM/DMF (1:1) - DCM helps solubilize the protected N-methyl species.
Workflow:
-
Mix: Add AA, PyBrOP, and Resin in the vessel.
-
Initiate: Add DIPEA last.
-
Time: Allow to react for 2–12 hours at Room Temperature.
-
Note: Heating is risky for N-methyls due to high epimerization rates.
Protocol C: Low-Racemization (Cys/His)
Use for: Steric couplings involving Cysteine or Histidine.
Reagents:
-
DIC (Diisopropylcarbodiimide)
-
Base: 2,4,6-Trimethylpyridine (TMP/Collidine) instead of DIPEA.
Why Collidine? It is a weaker base (pKa ~7.4) than DIPEA (pKa ~10). It is sufficient to neutralize the Oxyma salt but insufficient to abstract the
Visualizing the Problem: Aggregation & Sterics
Steric hindrance often correlates with "beta-sheet" aggregation, where peptide chains clump together, preventing reagent access.
Caption: Effect of Chaotropic salts (LiCl) in NMP to disrupt aggregation during hindered couplings.
Frequently Asked Questions (FAQs)
Q: I am coupling Aib-Aib and getting low yields. Why? A: The gem-dimethyl effect makes the amine of the attached Aib extremely unreactive.
-
Fix: Use HATU or COMU with microwave heating (75°C).
-
Advanced Fix: If that fails, convert the incoming Aib to an Acid Fluoride (using TFFH reagent) or use a symmetric anhydride. Acid fluorides are smaller and penetrate the steric shield better than bulky OBt/OAt esters [3].
Q: Can I use COMU for everything? A: Almost. COMU releases a byproduct (dimethylmorpholine) that is water-soluble and safer than the benzotriazoles from HATU. However, for cyclization reactions, the high reactivity of COMU can sometimes cause polymerization. For linear SPPS, it is currently the superior choice [4].
Q: My peptide contains N-Me-Val and I see a mass +101 Da peak. What is it? A: That is likely the tetramethylguanidinium adduct (+101 Da).
-
Cause: You used HATU or HBTU with a slow amine (N-Me-Val). The N-terminal amine attacked the central carbon of the uronium reagent.
-
Solution: Switch to PyBrOP or PyAOP (Phosphonium salts) immediately.
Q: How do I prevent racemization of Histidine during hindered coupling? A: Histidine racemizes via imidazole-assisted proton abstraction.
-
Use Trt (Trityl) protection on the His side chain (better than Bum).
-
Use Oxyma Pure (acidic additive) to suppress base activity.
-
Limit temperature to 50°C max.
-
Use Collidine (TMP) as the base.
References
-
Coste, J., et al. (1994).[9] Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. Journal of Organic Chemistry.
-
Bachem Technical Guide. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
BenchChem Technical Support. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem.[1][2][6][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. 2024.sci-hub.cat [2024.sci-hub.cat]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Bulky N-Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. This guide provides a comprehensive comparative analysis of bulky N-protecting groups, moving beyond a simple catalog of options to delve into the mechanistic rationale and practical implications of their use. We will explore how these sterically demanding moieties can be leveraged to overcome common challenges in peptide synthesis, such as aggregation and difficult couplings, ultimately enabling the efficient construction of complex and lengthy peptide sequences.
The Indispensable Role of N-Protection in Peptide Synthesis
In the stepwise assembly of a peptide chain, the temporary masking of the α-amino group of the incoming amino acid is fundamental.[1] This protection prevents uncontrolled polymerization and ensures the orderly formation of the desired peptide sequence.[2][3] An ideal N-protecting group should be readily introduced, stable during the coupling reaction, and cleanly removable under conditions that do not compromise the integrity of the growing peptide chain or other protecting groups.[4] This principle of selective removal under distinct chemical conditions is known as orthogonality, a cornerstone of modern peptide synthesis.[]
Bulky N-protecting groups, in addition to their primary role of preventing unwanted reactions at the N-terminus, offer a significant advantage in solid-phase peptide synthesis (SPPS). Their steric hindrance can disrupt the inter- and intra-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets on the solid support.[6][7] This aggregation can render the N-terminus of the growing peptide inaccessible, leading to incomplete reactions and the generation of deletion sequences that are often difficult to separate from the target peptide.[6][7] By mitigating aggregation, bulky protecting groups enhance the solubility of the growing peptide chain and improve coupling efficiency, resulting in higher yields and purity of the final product.[6]
A Comparative Analysis of Prominent Bulky N-Protecting Groups
The selection of an appropriate bulky N-protecting group is dictated by the specific requirements of the synthetic strategy, including the nature of the target peptide and the other protecting groups employed. This section provides a detailed comparison of the most widely used bulky N-protecting groups.
The Classics: Boc and Fmoc
The tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are the two most common N-protecting groups in peptide synthesis.[8]
-
Boc (tert-Butoxycarbonyl): The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1] While effective, the repeated acid treatment required for Boc removal can be harsh on sensitive residues.[9] However, the Boc strategy can be advantageous for synthesizing long or aggregation-prone sequences as the acidic deprotection conditions can help to disrupt secondary structures.[]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is cleaved under mild basic conditions, usually with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This orthogonality to the acid-labile side-chain protecting groups makes Fmoc chemistry the preferred method for many applications.[] The bulky fluorenyl moiety of the Fmoc group itself contributes to the disruption of peptide aggregation.
Beyond the Basics: Trityl and its Analogs
The Trityl (triphenylmethyl, Trt) group and its derivatives are exceptionally bulky and are often employed for the protection of the side chains of asparagine, glutamine, and cysteine.[10] However, their steric hindrance also makes them effective as N-terminal protecting groups in specific applications.
-
Trt (Triphenylmethyl): The Trt group is highly acid-labile and can be removed under very mild acidic conditions, offering orthogonality with both Boc and Fmoc strategies.[1] Its significant bulk is highly effective at preventing aggregation.[10]
Backbone Protection: A Paradigm Shift
A more direct approach to combatting aggregation involves the introduction of bulky protecting groups onto the backbone amide nitrogen. These "backbone" protecting groups physically disrupt the hydrogen bonding network responsible for the formation of secondary structures.[6][7]
-
Hmb (2-hydroxy-4-methoxybenzyl) and Dmb (2,4-dimethoxybenzyl): These benzyl-based protecting groups are introduced as part of a dipeptide building block and are cleaved during the final acidolytic cleavage from the resin.[1] They have been shown to significantly improve the synthesis of "difficult" sequences.
-
Pseudoproline Dipeptides: These are formed by the cyclization of a serine or threonine residue with an oxazolidine ring. This temporary introduction of a "proline-like" kink in the peptide backbone effectively disrupts aggregation.[1]
Quantitative Performance Comparison
To provide a clearer understanding of the practical implications of choosing a particular bulky N-protecting group, the following table summarizes key performance parameters. Please note that direct, head-to-head comparative data under identical conditions is often limited in the literature, and performance can be highly sequence-dependent.
| Protecting Group | Deprotection Conditions | Cleavage Time | Common Side Reactions | Impact on Aggregation | Relative Cost |
| Boc | Strong acid (e.g., TFA)[1] | 15-30 min | Acid-catalyzed side reactions[9] | Moderate disruption | Low |
| Fmoc | Mild base (e.g., 20% piperidine in DMF)[1] | 5-20 min | Diketopiperazine formation, aspartimide formation[10] | Moderate disruption | Moderate |
| Trt | Mild acid (e.g., 1% TFA in DCM)[1] | 5-15 min | Premature deprotection with some side-chain protecting groups | High disruption | High |
| Hmb/Dmb | Final acid cleavage (TFA)[1] | N/A (cleaved with peptide) | Potential for side-chain modification of unprotected Trp[1] | High disruption | High |
| Pseudoproline | Final acid cleavage (TFA)[1] | N/A (cleaved with peptide) | - | Very high disruption | High |
Experimental Protocols
To illustrate the practical application of these protecting groups, detailed protocols for their introduction and cleavage are provided below.
Standard Fmoc Deprotection Protocol
This protocol describes the removal of the Fmoc group from the N-terminus of a peptide synthesized on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (N,N-dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (2-3 times) and dry under vacuum if the next step is not immediate.
Boc Deprotection Protocol
This protocol outlines the removal of the Boc group from the N-terminus of a peptide on a solid support.
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 50% (v/v) TFA in DCM
-
DCM, peptide synthesis grade
-
Neutralization solution: 10% (v/v) diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add the deprotection solution to the resin and agitate for 15-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resin by washing with the neutralization solution (2-3 times).
-
Wash the resin with DCM (3-5 times) to remove excess base.
Visualizing the Workflow
To better understand the strategic application of these protecting groups, the following diagrams illustrate the chemical structures and a typical workflow in SPPS.
Caption: Chemical structures of common bulky N-protecting groups.
Caption: A generalized workflow for a single cycle in solid-phase peptide synthesis.
Conclusion and Future Perspectives
The judicious selection and application of bulky N-protecting groups are paramount to the successful synthesis of complex peptides. While the traditional Boc and Fmoc groups remain workhorses in the field, the development of backbone protection strategies using Hmb, Dmb, and pseudoproline dipeptides has provided powerful tools for overcoming the persistent challenge of peptide aggregation. The future of peptide synthesis will likely see the development of even more sophisticated protecting groups with enhanced properties, such as greater solubility-enhancing effects and novel orthogonal cleavage strategies. As our understanding of the intricate interplay between peptide sequence, protecting groups, and synthetic outcomes deepens, we can expect to see the routine synthesis of ever more complex and therapeutically relevant peptides.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Polypeptide. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Protecting Groups in Peptide Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Protecting Groups in Peptide Synthesis. PubMed.
- Coin, I., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
- Aguilar, M. I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- Merck Millipore. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Góngora-Benítez, M., & Albericio, F. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Undheim, K., & Ben-Ishai, D. (2012). Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
- BenchChem. (2025). A Comparative Guide to Peptide Purity Validation by HPLC Following HATU-Mediated Synthesis.
- Karas, J. A., et al. (2025, August 11). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis.
- Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Ma, P., et al. (2024, September 3).
- Bofill, J. M., et al. (n.d.). Yield and purity of the synthesized peptides by the three protocols.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. polypeptide.com [polypeptide.com]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 9. chimia.ch [chimia.ch]
- 10. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Validating Peptide Conformation with N-Sulfonylated Phenylalanine Analogs
Introduction: The Imperative of Structural Rigidity in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and low off-target toxicity. However, their inherent flexibility is a double-edged sword. While it allows them to adapt to various binding pockets, this same conformational freedom often leads to a high entropic penalty upon binding, resulting in reduced affinity and susceptibility to proteolytic degradation.[1][2] Consequently, the rational design of peptide-based drugs hinges on our ability to impose conformational constraints, pre-organizing the peptide into its bioactive structure.
A multitude of strategies have been developed to achieve this, including N-methylation, cyclization, and hydrocarbon stapling.[2][3] This guide provides an in-depth comparison and validation workflow for a particularly potent, yet perhaps underutilized, strategy: the incorporation of N-sulfonylated phenylalanine analogs. By introducing a sterically demanding and electronically distinct sulfonyl group onto the backbone nitrogen of a phenylalanine residue, we can profoundly influence local peptide conformation, enforce specific secondary structures, and ultimately enhance therapeutic potential. This document will elucidate the causality behind this approach, compare it objectively with other methods, and provide detailed, field-proven protocols for its implementation and validation.
The Mechanistic Rationale: How N-Sulfonylation Governs Peptide Shape
The introduction of a sulfonyl group (R-SO2-) onto the amide nitrogen of a phenylalanine residue fundamentally alters the local stereoelectronic environment. Unlike a standard peptide bond, the N-sulfonyl linkage introduces a bulky, tetrahedral sulfonyl moiety that severely restricts rotation around the N-Cα (phi, φ) bond. This steric hindrance effectively locks the backbone into a limited conformational space, often favoring turn-like structures that are critical for molecular recognition.
The choice of the sulfonyl group (e.g., benzenesulfonyl, toluenesulfonyl) allows for the fine-tuning of these steric and electronic properties, providing a modular tool for conformational control. Furthermore, the resulting sulfonamide bond is exceptionally resistant to enzymatic cleavage, significantly improving the peptide's metabolic stability.
Comparative Analysis: N-Sulfonylation vs. Alternative Strategies
The decision to use a specific conformational constraint strategy depends on the therapeutic target, the desired structural outcome, and synthetic feasibility. N-sulfonylated phenylalanine analogs offer a unique balance of properties when compared to other common methods.
| Feature | N-Sulfonylated Phe | N-Methylation | Proline Insertion | Hydrocarbon Stapling | Head-to-Tail Cyclization |
| Primary Effect | Restricts φ angle; promotes β-turns | Restricts φ angle; modulates cis/trans isomers | Restricts φ to ~-70°; "turn-inducer" | Stabilizes α-helices | Global constraint on entire sequence |
| Synthetic Complexity | Moderate: Requires synthesis of the analog, but standard SPPS coupling.[4][5] | Moderate: Can be challenging to couple; potential for side reactions.[4] | Low: Standard Fmoc-Pro-OH is commercially available. | High: Requires specialized di-olefin amino acids and Ru-catalyzed macrocyclization.[3] | Moderate to High: Depends on sequence; requires on-resin or solution-phase cyclization. |
| Proteolytic Stability | High (sulfonamide bond is highly resistant) | Moderate to High (N-methylated bond is resistant) | Moderate (Proline can inhibit some proteases) | High (staple is non-natural) | High (no free termini) |
| Solubility Impact | Can decrease aqueous solubility due to added hydrophobicity. | Generally increases lipophilicity. | Minimal impact. | Increases lipophilicity. | Variable; can improve or decrease solubility. |
| Structural Validation | NMR (NOE, J-coupling), X-ray Crystallography.[6][7] | NMR is crucial to resolve cis/trans isomers.[1] | Well-characterized by all methods. | CD for helicity, NMR for detailed structure. | NMR and X-ray Crystallography. |
Experimental Workflow for Validation
A robust validation of peptide conformation is a multi-step process that integrates synthesis, purification, and detailed structural analysis. This workflow ensures that the observed biological effects can be confidently attributed to the designed conformational changes.
Protocol 1: Synthesis of Fmoc-L-Phenylalanine-N-benzenesulfonamide
This protocol describes the synthesis of the protected amino acid analog required for SPPS.
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Triethylamine (Et3N)
-
Benzenesulfonyl chloride
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
Procedure:
-
Sulfonylation:
-
Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise and stir the reaction at room temperature overnight.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over MgSO4, filter, and concentrate under vacuum to yield the N-sulfonylated ester.[4]
-
-
Saponification:
-
Dissolve the crude ester in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS.
-
Once the ester is consumed, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield the free acid.
-
-
Fmoc Protection:
-
Dissolve the N-sulfonylated acid in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in acetone dropwise.
-
Stir vigorously overnight at room temperature.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the final product.
-
Protocol 2: Incorporation into Peptides via SPPS
This protocol outlines the incorporation of the synthesized analog using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard and N-sulfonylated analog)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.
-
Coupling the N-Sulfonylated Analog:
-
Rationale: The N-sulfonylated amino acid is sterically hindered. A potent coupling reagent like HATU is essential for efficient acylation and to minimize racemization.
-
In a separate vial, pre-activate the Fmoc-L-Phenylalanine-N-benzenesulfonamide (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 5-10 minutes.
-
Add the activated mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours. A ninhydrin test can be used to check for completion. If incomplete, a second coupling may be necessary.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Precipitation: After final Fmoc deprotection, wash the resin with DCM and dry. Treat with the cleavage cocktail for 2-3 hours.[8] Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase HPLC and confirm the mass by ESI-MS.
Protocol 3: Conformational Analysis by NMR Spectroscopy
NMR is the most powerful technique for determining the solution-state conformation of peptides.[9][10]
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz):
-
TOCSY: To assign all proton resonances within each amino acid spin system.
-
NOESY: To identify through-space correlations between protons that are close (< 5 Å). This is the primary source of structural restraints.
-
HSQC (optional, with 13C/15N labeling): To resolve spectral overlap and aid in backbone assignment.[6]
-
-
Data Analysis:
-
Chemical Shift Index (CSI): Compare the Hα chemical shifts to random coil values. Deviations can indicate the presence of stable secondary structures.
-
3J(HNHα) Coupling Constants: Measure the coupling between the amide proton and the Hα proton. Values < 6 Hz are indicative of α-helical structures, while values > 8 Hz suggest β-sheet or extended conformations.[6]
-
NOE Analysis: The presence of a strong dNN(i, i+1) NOE and a weak dαN(i, i+1) NOE is characteristic of a β-turn or helical structure, which is often induced by the N-sulfonylated residue.
-
-
Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints (from coupling constants) in a molecular modeling program (e.g., CYANA, Xplor-NIH) to calculate an ensemble of structures consistent with the experimental data.[11]
| Parameter | Unmodified Peptide (Flexible) | N-Sulfonylated Peptide (Constrained) | Interpretation |
| Hα Chemical Shift (Phe) | ~4.5 ppm (Random Coil) | > 4.7 ppm (Downfield Shift) | Change in local electronic environment; adoption of a defined structure. |
| 3J(HNHα) (Residue i+1) | 7.5 Hz | 5.5 Hz | Suggests a turn or helical conformation. |
| Key NOEs | Weak sequential NOEs | Strong dNN(i, i+1) NOE between Phe and next residue | Indicates a folded structure, likely a β-turn, stabilized by the sulfonyl group. |
Final Assessment: The Role of X-ray Crystallography and Circular Dichroism
-
X-Ray Crystallography: While more labor-intensive, obtaining a crystal structure provides the unambiguous, high-resolution conformation of the peptide in the solid state.[12][13] This is the gold standard for structural validation and is invaluable for computational docking and rational design. The process involves screening for crystallization conditions, collecting diffraction data, and refining the structural model.[12][14]
-
Circular Dichroism (CD) Spectroscopy: CD is a rapid, low-concentration technique that provides information about the overall secondary structure content of the peptide population in solution.[15][16] A peptide containing an N-sulfonylated Phe analog designed to induce a β-turn will typically show a characteristic CD spectrum with a weak positive band around 220-230 nm and a strong negative band around 200 nm. Comparing the spectra of the modified and unmodified peptides provides clear evidence of a global conformational shift.[17][18]
Conclusion
The incorporation of N-sulfonylated phenylalanine analogs is a powerful and synthetically accessible strategy for enforcing conformational rigidity in peptides. These analogs act as potent turn-inducers, restricting backbone flexibility through well-defined steric interactions. A rigorous validation workflow, combining robust synthesis with multi-faceted structural analysis by NMR, CD, and X-ray crystallography, is essential to confirm the desired conformational outcome. By understanding both the "why" and the "how" of this technique, researchers can confidently employ N-sulfonylated analogs to stabilize bioactive conformations, enhance proteolytic stability, and ultimately accelerate the development of next-generation peptide therapeutics.
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Study of Conformationally Constrained Peptide Metal Complexes By Circular Dichroism. Natural Product Letters, 13(2). Available at: [Link]
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Keiderling, T. A., et al. (2001). Site-specific conformational determination in thermal unfolding studies of helical peptides using vibrational circular dichroism. Proceedings of the National Academy of Sciences, 98(19), 10559-10564. Available at: [Link]
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Spiegel, J., et al. (2020). Efficient conformational ensemble generation of protein-bound peptides. Journal of Chemical Information and Modeling, 60(9), 4389-4399. Available at: [Link]
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Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(15), 5334-5346. Available at: [Link]
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Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Electronic Dissertation and Theses. Southern University and A&M College. Available at: [Link]
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Saurí, J., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10943. Available at: [Link]
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Merten, C., et al. (2014). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. Physical Chemistry Chemical Physics, 16(12), 5627-5633. Available at: [Link]
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Woody, R. W. (2009). Circular dichroism spectrum of peptides in the poly(Pro)II conformation. Journal of the American Chemical Society, 131(23), 8234-8245. Available at: [Link]
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PEPperPRINT GmbH. (2025). Linear vs. conformational epitope mapping: Methods, differences, and strategic use in drug development. PEPperPRINT Tech-Notes. Available at: [Link]
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Lin, L. S., et al. (2002). Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(4), 585-588. Available at: [Link]
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Jones, C. M., et al. (2018). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Molecules, 23(11), 2990. Available at: [Link]
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Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society, 55(4), 639-643. Available at: [Link]
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Gopi, H., et al. (2003). Exploration of N‐Arylation of Backbone Amides as a Novel Tool for Conformational Modification in Peptides. Chemistry – A European Journal, 9(21), 5308-5316. Available at: [Link]
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Valle, G., et al. (1992). Constrained Phenylalanine Analogues. Preferred Conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (Tic) Residue. International Journal of Peptide and Protein Research, 40(3-4), 222-232. Available at: [Link]
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Tenorio-Borroto, E., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 30(19), 4789. Available at: [Link]
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National Center for Biotechnology Information (2026). Phenylalanine-N-Sulfonamide. PubChem Compound Summary for CID 446382. Available at: [Link].
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Ke, Y., et al. (2004). Improved procedures for N-terminal sulfonation of peptides for matrix-assisted laser desorption/ionization post-source decay peptide sequencing. Rapid Communications in Mass Spectrometry, 18(1), 85-90. Available at: [Link]
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Kohnke, P. (2026). Ready-Made Amino Acids. American Peptide Society. Available at: [Link]
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Al-Masoudi, N. A., et al. (2018). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. ResearchGate. Available at: [Link]
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Apostol, M. I., & Sawaya, M. R. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 75-87. Available at: [Link]
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Zhang, C., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ACS Infectious Diseases, 7(10), 2887-2900. Available at: [Link]
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Tourwé, D., et al. (1994). Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. Journal of Medicinal Chemistry, 37(9), 1361-1371. Available at: [Link]
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Schumacher, B., et al. (2015). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D Biological Crystallography, 71(Pt 5), 1061-1073. Available at: [Link]
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Uto, Y., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4721. Available at: [Link]
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Tarry, M. J., et al. (2017). X-Ray Crystallography and Electron Microscopy of Cross- and Multi-Module Nonribosomal Peptide Synthetase Proteins Reveal a Flexible Architecture. Structure, 25(5), 783-793.e4. Available at: [Link]
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Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3245-3251. Available at: [Link]
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Terrey, M. J. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Doctoral dissertation, Nottingham Trent University. Available at: [Link]
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Fang, P., et al. (2000). Kinetics and Substrate Specificity of Membrane-Reconstituted Peptide Transporter DtpT of Lactococcus lactis. Journal of Bacteriology, 182(18), 5103-5109. Available at: [Link]
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Goto, Y., et al. (2014). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science, 5(9), 3597-3603. Available at: [Link]
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Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure Blog. Available at: [Link]
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Do Rego, J. C., et al. (2021). Point-Substitution of Phenylalanine Residues of 26RFa Neuropeptide: A Structure-Activity Relationship Study. Molecules, 26(14), 4296. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Sulfonylated Peptides
Introduction: The Analytical Imperative for N-Sulfonylated Peptides
N-sulfonylated peptides represent a class of molecules with significant therapeutic potential, often explored as enzyme inhibitors and receptor antagonists.[1][2] The introduction of a sulfonyl group (–SO₂) to a peptide backbone dramatically alters its physicochemical properties—influencing polarity, hydrogen bonding capacity, and conformational stability. While these modifications can enhance biological activity, they also introduce distinct challenges for analytical chemists.[3] Unlike native peptides, N-sulfonylated analogues can exhibit unique chromatographic behavior, altered ionization efficiencies in mass spectrometry, and specific degradation pathways that must be meticulously characterized.[4]
Accurate quantification of these molecules in various matrices, from pure active pharmaceutical ingredients (API) to complex biological fluids like plasma, is paramount for successful drug development. It underpins everything from stability testing and quality control to pivotal pharmacokinetic and toxicokinetic studies.[5] Consequently, the analytical methods employed must be rigorously validated to prove they are fit for purpose.[6][7]
This guide provides a comparative analysis of the two most common analytical platforms for this task—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of method validation and cross-validation, grounded in the International Council for Harmonisation (ICH) M10 guidelines, and provide field-proven protocols to ensure data integrity, accuracy, and regulatory compliance.[6][7][8]
The Regulatory Cornerstone: Understanding Method Validation and Cross-Validation
The objective of any bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[7][9] This is not merely a procedural formality but a scientific necessity to ensure that the data generated are reliable for making critical decisions about a drug's safety and efficacy.[6]
Key Validation Parameters (per ICH M10):
-
Specificity & Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or endogenous matrix components.[4][8]
-
Accuracy: The closeness of the measured value to the true value, assessed using Quality Control (QC) samples.[8]
-
Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (%CV). This includes repeatability (intra-assay) and intermediate precision (inter-assay).[8]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[10]
-
Stability: The chemical stability of the analyte in the biological matrix under specific conditions and for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage).[3][8]
Why is Cross-Validation Necessary?
Cross-validation is the critical process of comparing two different analytical methods or the same method in two different laboratories. Its purpose is to ensure that the data generated are comparable, which is essential in several common drug development scenarios:
-
Method Bridging: When an analytical method is updated or changed during a development program.
-
Lab-to-Lab Transfer: When analysis is transferred from a sponsoring company to a contract research organization (CRO).
-
Orthogonal Method Comparison: When different analytical techniques are used across a program (e.g., using a robust HPLC-UV method for drug substance release and a highly sensitive LC-MS/MS method for bioanalysis).[11]
The fundamental goal is to analyze the same set of QC samples with both methods (or at both sites) and demonstrate that the results are statistically equivalent within predefined acceptance criteria.[11]
Comparative Analysis of Core Analytical Techniques
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical question being asked. One measures purity and quantity with robustness, while the other confirms identity with exceptional sensitivity.[12]
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV)
-
Principle: This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. A UV or Diode-Array Detector (DAD) measures the absorbance of the analyte as it elutes from the column. Because the peptide bond absorbs strongly around 214 nm, this is a common wavelength for quantification.
-
Strengths:
-
Robustness & Reliability: HPLC-UV is a workhorse technique that is highly reproducible and less susceptible to matrix interference than MS.[13]
-
Cost-Effective: The instrumentation and operational costs are significantly lower than for LC-MS/MS.[12]
-
Excellent for Purity & Quantification: It is the gold standard for assessing the purity of a drug substance and quantifying major components.[13]
-
-
Weaknesses:
-
Limited Specificity: A UV peak at a certain retention time does not definitively confirm the analyte's identity. Co-eluting impurities with a similar UV chromophore can lead to inaccurate quantification.[12]
-
Lower Sensitivity: The sensitivity is often insufficient for measuring the low ng/mL or pg/mL concentrations typically found in pharmacokinetic studies.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. After separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly unique to the analyte.
-
Strengths:
-
Unmatched Sensitivity and Specificity: LC-MS/MS is the definitive method for confirming molecular identity and can achieve LLOQs in the low pg/mL range, making it essential for bioanalysis.[12][14]
-
Structural Information: Fragmentation patterns can provide information about the peptide's sequence.[12]
-
Handles Complexity: Its selectivity allows for accurate quantification even in complex biological matrices like plasma or tissue homogenates.[14]
-
-
Weaknesses:
-
Matrix Effects: Endogenous components in the sample matrix can co-elute and interfere with the ionization process, causing ion suppression or enhancement that can compromise accuracy.[14][15]
-
Higher Cost and Complexity: The instrumentation is more expensive and requires a higher level of operator expertise.[12]
-
Variable Response: The signal intensity can vary between different peptides depending on their ionization efficiency, making UV detection sometimes preferable for purity analysis where a more uniform response is desired.[13]
-
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics when validating methods for a hypothetical 2 kDa N-sulfonylated peptide, "Sulfonapep-X".
| Parameter | HPLC-UV (Drug Substance Purity) | LC-MS/MS (Human Plasma Bioanalysis) | Causality & Rationale |
| Specificity | Moderate (Retention Time + UV Spectrum) | High (Retention Time + Precursor/Product Ion Transition) | LC-MS/MS provides definitive mass-based identity confirmation, mitigating the risk of co-eluting interferences that could be missed by UV.[12] |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods provide excellent linearity. The slightly lower r² in bioanalysis accounts for the inherent variability of working with a biological matrix. |
| Range | 0.1 - 200 µg/mL | 0.1 - 100 ng/mL | The analytical range is tailored to the application: high concentrations for API analysis versus low concentrations for in-vivo pharmacokinetic studies.[3] |
| LLOQ | 0.1 µg/mL (100 ng/mL) | 0.1 ng/mL | The 1000-fold greater sensitivity of LC-MS/MS is essential for quantifying therapeutic peptides at biologically relevant concentrations post-administration.[14] |
| Accuracy (% Bias) | 98.0% - 102.0% | 90.0% - 110.0% (±15%) | Tighter acceptance criteria are applied to drug substance analysis. The wider range for bioanalysis reflects the increased complexity and variability of the biological matrix.[11] |
| Precision (%CV) | ≤ 2.0% | ≤ 15.0% | Similar to accuracy, the precision required for API analysis is much higher than for bioanalysis due to the cleaner sample matrix.[11] |
Experimental Design & Protocols
A robust cross-validation plan requires well-defined, validated methods and a clear workflow for comparison.
Cross-Validation Workflow Diagram
The following diagram outlines the logical flow for performing a cross-validation between two distinct analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
Protocol 1: HPLC-UV Method Validation for Sulfonapep-X Drug Substance
1. Objective: To validate a reverse-phase HPLC-UV method for the quantification and purity assessment of Sulfonapep-X.
2. Materials & Instrumentation:
-
HPLC system with UV/DAD detector (e.g., Agilent 1260, Waters Alliance)
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Causality: TFA is a strong ion-pairing agent that sharpens peptide peaks and improves resolution. The C18 column provides excellent hydrophobic retention for peptides.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient: 20% to 60% B over 20 minutes
4. System Suitability Test (SST):
-
Inject a standard solution (e.g., 50 µg/mL) six times.
-
Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor between 0.9 and 1.5. This ensures the system is performing adequately before sample analysis.
5. Validation Procedure:
-
Linearity: Prepare calibration standards from 0.1 to 200 µg/mL in diluent (50:50 Water:Acetonitrile). Plot peak area vs. concentration. Acceptance: r² > 0.999.
-
Accuracy & Precision: Prepare QC samples at three levels (e.g., 0.3, 75, 150 µg/mL). Analyze six replicates of each QC on three different days. Acceptance: Accuracy within 98.0-102.0%, Precision (%RSD) ≤ 2.0%.
Protocol 2: LC-MS/MS Bioanalytical Method Validation in Human Plasma
1. Objective: To validate an LC-MS/MS method for quantifying Sulfonapep-X in human plasma.
2. Materials & Instrumentation:
-
LC-MS/MS System (e.g., Sciex 6500, Waters Xevo TQ-S) with an ESI source.
-
Internal Standard (IS): A stable isotope-labeled version of Sulfonapep-X.
-
Causality: A stable isotope-labeled IS is the gold standard as it co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction for variability.[15]
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges.
3. Sample Preparation (SPE):
-
Pre-condition SPE cartridge with methanol, then water.
-
To 100 µL of plasma sample, add 10 µL of IS solution and 200 µL of 4% phosphoric acid.
-
Load the mixture onto the SPE cartridge.
-
Wash with 5% methanol in water.
-
Elute with 90% acetonitrile in water.
-
Evaporate eluate and reconstitute in mobile phase A. Causality: SPE is used to remove proteins and phospholipids that cause significant matrix effects and can foul the MS source.[14]
4. LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Causality: Formic acid is a volatile acid compatible with MS that aids in protonation and efficient ionization of the peptide.[16]
-
MRM Transition: Monitor a specific precursor → product ion transition for both the analyte and the IS.
5. Validation Procedure:
-
Linearity: Prepare calibration standards by spiking known amounts of Sulfonapep-X into blank human plasma (range: 0.1 - 100 ng/mL).
-
Accuracy & Precision: Prepare plasma QCs at four levels (LLOQ, Low, Mid, High). Analyze in at least three validation batches. Acceptance: Accuracy within 85.0-115.0% (80.0-120.0% at LLOQ), Precision (%CV) ≤ 15.0% (≤ 20.0% at LLOQ).[11]
-
Matrix Effect: Analyze samples from at least six different lots of human plasma to ensure selectivity and assess quantitative impact.[8]
Protocol 3: Cross-Validation Procedure (HPLC-UV vs. LC-MS/MS)
1. Objective: To demonstrate the comparability of data generated by the validated HPLC-UV and LC-MS/MS methods.
2. Procedure:
-
Prepare a single, large batch of QC samples in a common, simple matrix (e.g., 50:50 Water:Acetonitrile) at three concentrations spanning the overlapping range of both methods (e.g., 100 ng/mL, 500 ng/mL, 1000 ng/mL).
-
Divide the QC samples into two sets.
-
Analyze one set (n=6 replicates per level) using the validated HPLC-UV method against its calibration curve.
-
Analyze the second set (n=6 replicates per level) using the validated LC-MS/MS method against its calibration curve.
-
Tabulate the mean concentration values obtained from each method for each QC level.
3. Data Analysis and Acceptance Criteria:
-
For each QC level, calculate the percent difference between the mean results of the two methods: % Difference = [(Mean_HPLC - Mean_LCMSMS) / Average(Mean_HPLC, Mean_LCMSMS)] * 100
-
Acceptance Criterion: The percent difference at each level should not exceed ±20.0%. This demonstrates that the methods, despite their different principles, provide comparable quantitative results.
Conclusion
The cross-validation of analytical methods for N-sulfonylated peptides is a non-negotiable step in ensuring data integrity throughout the drug development lifecycle. HPLC-UV remains an invaluable tool for quality control of the drug substance, offering robustness and precision for purity and strength assessments. Conversely, LC-MS/MS provides the unparalleled sensitivity and specificity required for bioanalysis, enabling the accurate characterization of a drug's pharmacokinetic profile.
The choice of method is always dictated by the application. By understanding the orthogonal strengths of these techniques and rigorously demonstrating their comparability through a systematic cross-validation process, researchers and drug developers can build a cohesive, reliable, and regulatory-compliant analytical data package, forming the foundation for successful clinical translation.
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Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. The AAPS Journal. [Link]
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Barfield, M., et al. (2015). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. ResearchGate. [Link]
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Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]
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AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
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European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]
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Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
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European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
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Vazvaei-Smith, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal. [Link]
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Letter, W. (2020). LC-MS vs. HPLC for peptide quantification? ResearchGate. [Link]
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Chen, Y., et al. (2023). Methodology of stable peptide based on propargylated sulfonium. Bioorganic & Medicinal Chemistry. [Link]
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DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
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Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]
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Grzywa, R., et al. (2012). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. International Journal of Peptide Research and Therapeutics. [Link]
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Otvos, L., et al. (2014). Current challenges in peptide-based drug discovery. Frontiers in Chemistry. [Link]
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Krull, I.S., & Swartz, M.E. (2009). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC North America. [Link]
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CD Formulation. (n.d.). Proteins & Peptides Analytical Method Validation and Transfer. [Link]
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Sakamoto, S., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. [Link]
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MDPI. (2023). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Materials. [Link]
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SustainE. (2025). Antimicrobial Peptides in Non-Dairy Matrices: Innovations and Challenges in Biological Preservation. [Link]
-
Hale, J.J., et al. (2004). The discovery and potential of N-sulfonylated dipeptide VLA-4 antagonists. Current Opinion in Drug Discovery & Development. [Link]
Sources
- 1. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery and potential of N-sulfonylated dipeptide VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. biotech-spain.com [biotech-spain.com]
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- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. worldwide.com [worldwide.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lonestarpeptideco.com [lonestarpeptideco.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
A Comparative Guide to the Deprotection of Arylsulfonyl Protecting Groups
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product research, the strategic use of protecting groups is fundamental. Arylsulfonyl groups, such as p-toluenesulfonyl (tosyl, Ts) and 2-nitrobenzenesulfonyl (nosyl, Ns), are among the most common choices for the protection of amines due to the high stability of the resulting sulfonamides.[1][2][3] However, the very stability that makes them attractive also presents a significant challenge: their removal often requires conditions that can compromise other functionalities within a complex molecule.[2][4][5][6]
This guide provides a comparative analysis of established and modern deprotection methods for arylsulfonyl groups. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of an optimal deprotection strategy based on substrate-specific constraints and desired reaction outcomes. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols.
The Dichotomy of Arylsulfonyl Groups: Stability vs. Lability
The utility of a protecting group is defined by a delicate balance: it must be robust enough to withstand a variety of reaction conditions, yet be removable under mild and selective protocols.
-
p-Toluenesulfonyl (Tosyl, Ts): Tosylamides are known for their exceptional stability towards a wide range of reagents, including acidic and basic conditions.[1][6] This robustness, however, comes at the cost of requiring harsh deprotection conditions, typically strong reducing agents or potent acids at elevated temperatures, which limits their application in the synthesis of highly functionalized molecules.[3][5]
-
o-Nitrobenzenesulfonyl (Nosyl, Ns): In contrast, the nosyl group was developed to be more readily cleavable.[2] The presence of the electron-withdrawing ortho-nitro group activates the aromatic ring towards nucleophilic aromatic substitution.[7] This allows for deprotection under remarkably mild conditions, typically involving a thiol and a base, offering orthogonality to many other protecting groups like Boc and Cbz.[8][9][10]
The choice between these and other arylsulfonyl groups is therefore a critical strategic decision in a synthetic plan, directly impacting the deprotection options available downstream.
Mechanistic Strategies for N-S Bond Cleavage
Deprotection of arylsulfonamides primarily proceeds through three distinct mechanistic pathways: Reductive Cleavage, Nucleophilic-Mediated Cleavage, and Acidic Hydrolysis.
Caption: Decision framework for selecting a deprotection method.
Comparative Analysis of Deprotection Methods
The selection of a deprotection method is contingent on the specific arylsulfonyl group and the tolerance of the substrate to the reaction conditions.
Reductive methods are the workhorse for cleaving robust sulfonamides like the tosyl group. They typically involve single-electron transfer (SET) from a metal to the sulfonyl group, leading to the fragmentation of the N-S bond.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Magnesium/Methanol | Mg turnings, Anhydrous MeOH | 0 °C to RT | Inexpensive, mild, tolerates many functional groups.[1][11] | Can be slow; stoichiometry of Mg can be high (10-20 equiv).[11] |
| Samarium (II) Iodide | SmI₂, THF, DMPU | -78 °C to RT | Very mild, high functional group tolerance.[12][13][14][15] | Stoichiometric, requires inert atmosphere, SmI₂ is air/moisture sensitive.[12] |
| Photoredox Catalysis | Photocatalyst, Hantzsch ester, Visible Light | RT | Extremely mild, high functional group tolerance.[16][17] | Requires specialized photochemical equipment. |
Expert Insight: The Mg/MeOH system is a classic and cost-effective choice for tosyl deprotection.[1] The reaction is believed to proceed via single electron transfer from the magnesium surface. Methanol serves as the essential proton source.[18] While effective, it can be sluggish. For highly sensitive or complex substrates, SmI₂ offers a milder alternative, albeit with greater experimental complexity.[12][15][19] A key development for difficult-to-cleave primary sulfonamides is pre-activation with a trifluoroacetyl group, which renders the subsequent SmI₂-mediated cleavage much more efficient, even at -78 °C.[13][14][15]
This protocol is adapted for the deprotection of (1-Tosylpiperidin-2-yl)methanol derivatives.
-
Reaction Setup: Dissolve the tosylated substrate (1.0 equiv) in anhydrous methanol (approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add activated magnesium turnings (10-20 equivalents) to the stirred solution.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove magnesium salts and unreacted metal.[11]
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate, followed by brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the free amine.[11]
This strategy is the hallmark of the nosyl group and relies on a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-deficient nitro-substituted ring is readily attacked by a soft nucleophile, typically a thiolate.[8][9]
Caption: Mechanism of nosyl deprotection via a Meisenheimer complex.[7][8][10]
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Thiol/Base | Thiophenol or 2-mercaptoethanol, K₂CO₃ or Cs₂CO₃ | DMF or ACN, RT to 50 °C | Very mild, fast, highly orthogonal to other groups (Boc, Cbz).[7][8] | Thiophenols have a strong, unpleasant odor.[20] |
| Solid-Supported Thiol | PS-thiophenol, Cs₂CO₃ | THF or DMF, RT or MW irradiation | Odorless reagent, simplified purification (filtration).[10][21] | Requires preparation or purchase of polymer-supported reagent. |
Expert Insight: The deprotection of nosylamides with a thiol and base is one of the mildest and most efficient methods available for sulfonamide cleavage.[8] The reaction proceeds through a characteristic Meisenheimer complex.[7][10] Cesium carbonate is often a superior base to stronger, more sterically hindered bases.[21] To address the practical issue of thiophenol's odor, polymer-supported thiols have been developed, which also simplify product isolation to a simple filtration step.[10][21] Microwave irradiation can significantly accelerate this transformation, reducing reaction times from hours to minutes.[21]
This protocol is a general procedure for the cleavage of a secondary N-nosyl amide.
-
Reaction Setup: Dissolve the N-nosyl protected amine (1.0 equiv) in acetonitrile or DMF (approx. 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add thiophenol (2.5 equiv) to the solution, followed by powdered potassium carbonate (2.5 equiv).[7]
-
Reaction Monitoring: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction by TLC or LC-MS. The reaction is often complete in under an hour.[8]
-
Work-up: Cool the mixture to room temperature and dilute with water.
-
Extraction: Transfer to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers and wash with 1M NaOH (2x) to remove excess thiophenol, followed by brine.[7]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as required.[8]
Direct hydrolysis of the N-S bond under acidic conditions is generally the harshest method and is reserved for robust substrates.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| HBr/Acetic Acid | 33-48% HBr in AcOH, Phenol (scavenger) | 60-100 °C, prolonged heating | Powerful, can cleave very stable sulfonamides. | Extremely harsh, low functional group tolerance, risk of degradation.[11][22] |
| Triflic Acid (TfOH) | TfOH, TFA (solvent) | RT | Effective for certain N-arylsulfonamides. | Limited scope, can lead to sulfonyl group migration in electron-rich systems.[5][23] |
Expert Insight: Strong acidic conditions like HBr/AcOH are methods of last resort due to their severity.[11] Recent studies have shown that trifluoromethanesulfonic acid (TfOH) can efficiently cleave neutral or electron-deficient N-arylsulfonamides under surprisingly mild conditions.[5][23] However, this method is not general and can fail or lead to undesired Fries-type rearrangements with electron-rich substrates.[5][23]
Conclusion and Recommendations
The selection of a deprotection method for an arylsulfonyl group is a critical decision that must be made with careful consideration of the entire molecular context.
-
For the highly stable tosyl group , reductive cleavage with magnesium in methanol offers a balance of mildness and cost-effectiveness. For more delicate substrates, samarium (II) iodide is a superior, albeit more technically demanding, choice.
-
The nosyl group stands out for its ease of removal. Deprotection with thiophenol and a mild base is exceptionally mild and efficient, providing excellent orthogonality with other common protecting groups. The use of polymer-supported thiols is a recommended process improvement to simplify handling and workup.
-
Harsh acidic hydrolysis should be avoided unless all other methods have failed and the substrate is known to be stable under such conditions.
By understanding the mechanisms and comparative performance of these methods, researchers can strategically employ arylsulfonyl groups to navigate complex synthetic routes with greater confidence and success.
References
-
Barham, J. P., et al. (2013). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Chemical Communications, 49(34), 3461-3463. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns-strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]
-
Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602-1603. [Link]
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Retrieved February 24, 2026, from [Link]
-
Bertini, S., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998. [Link]
-
ResearchGate. (n.d.). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond under Visible-Light Irradiation. Retrieved February 24, 2026, from [Link]
-
ACS Publications. (1994). Deprotection of Arenesulfonamides with Samarium iodide. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). A) Reductive detosylation of N-tosyl amides by dual PRC. B) Selected examples from the substrate scope for the detosylation of N-tosyl amides. C) Reductive detosylation of tosylates. D) Scope expansion to other reductive transformations achieved by dual PRC. Retrieved February 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved February 24, 2026, from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. [Link]
-
ResearchGate. (n.d.). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. Retrieved February 24, 2026, from [Link]
-
NIH. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. [Link]
-
ACS Publications. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (1994, August 22). Selective deprotection of esters using magnesium and methanol. [Link]
-
ACS Publications. (2017, December 5). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]
-
Reddit. (2023, May 12). Does anyone know of a method to remove a nosyl group that's been reduced to the amine? r/OrganicChemistry. [Link]
- Google Patents. (n.d.). US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
NIH. (2023, September 22). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. PMC. [Link]
-
ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Retrieved February 24, 2026, from [Link]
-
Scribd. (n.d.). Magnesium in Methanol (MG - MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... Retrieved February 24, 2026, from [Link]
-
Reddit. (2020, November 20). Mg/MeOH Desulfonylation/Dehydration One Pot Synthesis. r/chemistry. [Link]
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
-
ACS. (2025, March 24). Odorless nosyl deprotection by in-situ formation of a thiolate. [Link]
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 22. reddit.com [reddit.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Guide: Assessing the Impact of N-Terminal Bulk on Peptide Receptor Binding
Executive Summary
In peptide drug discovery, the N-terminus is frequently targeted for modification—whether for half-life extension (PEGylation, fatty acylation), imaging (fluorophores), or radiolabeling (chelators). However, for G Protein-Coupled Receptors (GPCRs), particularly Class A, the N-terminus of the peptide ligand often serves as the "message" domain responsible for receptor activation, inserting deeply into the transmembrane bundle.
The Core Conflict: Direct modification of the N-terminus with bulky groups often results in a catastrophic loss of affinity (
This guide provides a comparative analysis of modification strategies and a validated experimental workflow to assess and mitigate these steric penalties.
Mechanistic Analysis: The "Address and Message" Concept[1]
To understand why N-terminal bulk destroys binding, one must apply the Address-Message concept of peptide-receptor interactions.
-
The Message (Activation): The portion of the peptide that triggers the conformational change in the receptor. For many peptides (e.g., Opioids, Neurotensin), this is the N-terminus.
-
The Address (Selectivity): The portion that provides initial docking affinity.
-
The Clash: When a bulky group (e.g., a 20kDa PEG or a rigid FITC molecule) is attached directly to a "Message" N-terminus, it physically prevents the residue from reaching the activation switch deep in the receptor pocket.
Visualization: Steric Hindrance vs. Linker Rescue
Figure 1: Schematic representation of how direct N-terminal modification prevents deep pocket insertion, whereas flexible linkers allow the bulk to reside in the solvent phase.
Comparative Analysis of Modification Strategies
The following table compares the impact of three primary modification strategies on receptor binding affinity (
| Feature | Direct N-Terminal Modification | Linker-Assisted N-Terminal | C-Terminal / Side-Chain |
| Description | Bulk attached directly to N-term | Spacer (Ahx, | Bulk attached to C-term or Lysine |
| Steric Risk | High. Critical for "N-term message" peptides. | Moderate. Depends on linker length and flexibility. | Low. Preferred if C-term is the "address" only. |
| Affinity Shift ( | Often >100-fold loss. | Typically <10-fold loss. | Negligible to <5-fold loss. |
| Solubility Impact | Variable. Hydrophobic bulk (lipids) may aggregate. | High. PEG linkers enhance solubility.[1][2] | Variable. |
| Best Use Case | Only when N-term is solvent-exposed (rare in Class A GPCRs). | When N-term modification is mandatory but sterically sensitive. | Gold Standard for most GPCR peptides. |
| Example | FITC-Peptide (Direct) | FITC-Ahx -Peptide | Peptide-Lys(FITC) |
Mitigation Strategy: The "Spacer" Solution
If N-terminal modification is unavoidable (e.g., for specific degradation protection), you must use a spacer.[3] The goal is to push the bulky group out of the binding pocket and past the Extracellular Loops (ECLs).
Recommended Spacers[5]
-
6-Aminohexanoic Acid (Ahx): A hydrophobic C6 spacer. Rigid enough to prevent the bulk from folding back over the peptide.
-
Application: Fluorophores (FITC, TAMRA), small chelators.
-
-
-Alanine (
-Ala): A short spacer.-
Application: Minimal extension needed; often used in combination with Ahx.
-
-
PEG Spacers (
to ): Hydrophilic and highly flexible.-
Application: Large macromolecules (Proteins, Antibodies, 20kDa+ PEG).
-
Experimental Protocol: Competitive Radioligand Binding
To accurately assess the impact of N-terminal bulk, a Competition Binding Assay is superior to saturation binding because it directly compares the modified analog against the native ligand.
Protocol Design (Self-Validating)
Materials:
-
Receptor Source: Membrane preparations (CHO or HEK293 overexpressing target GPCR).
-
Radioligand:
I-labeled native peptide (at concentration). -
Competitors:
-
Native Peptide (Positive Control).
-
N-Term Modified Peptide (Test).
-
Linker-Modified Peptide (Test).
-
Scrambled Peptide (Negative Control/Non-specific).
-
Step-by-Step Methodology:
-
Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, 5 mM
, 0.1% BSA, pH 7.4). Crucial: BSA prevents sticky peptides from adhering to plastic. -
Incubation:
-
Add 50
L Radioligand. -
Add 50
L Competitor (Serial dilution M to M). -
Add 100
L Membrane suspension.
-
-
Equilibrium (The "Bulk" Factor):
-
Standard: 60-90 mins at 25°C.
-
Correction: Bulky peptides diffuse slower. Extend incubation to 120-180 mins to ensure equilibrium is reached. Failure to do this results in artificially high
values (false negatives).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
-
Analysis: Measure CPM. Plot % Specific Binding vs. Log[Competitor]. Fit to a one-site competition model (Hill slope).
Data Interpretation
Calculate the Fold Shift in affinity:
-
Shift < 5: Successful modification.
-
Shift 5 - 50: Tolerable for imaging, likely compromises drug efficacy.
-
Shift > 50: Failed design. Re-design with longer linker or move modification site.
Workflow Visualization
The following diagram outlines the decision logic for optimizing N-terminal modifications.
Figure 2: Decision tree for assessing and optimizing peptide N-terminal modifications.
References
-
Understanding Peptide Binding in Class A GPCRs. National Institutes of Health (NIH). [Link]
-
Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. PubMed Central. [Link]
-
Peptide Linkers in Protein Engineering. Polyplus-Sartorius. [Link]
-
Peptide Modifications: Linkers, spacers and PEGylation. LifeTein. [Link]
-
Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase. PubMed Central. [Link]
Sources
validation of target engagement for ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine-containing compounds
In the landscape of modern drug discovery, the confirmation of direct binding between a therapeutic compound and its intended biological target within a physiological context is a cornerstone of successful development. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of a promising class of molecules: ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine-containing compounds and their derivatives. These compounds have garnered significant interest for their potential to modulate the activity of various protein targets, including the non-receptor protein tyrosine phosphatase SHP2, a critical node in cellular signaling pathways implicated in cancer and other diseases.[1][2][3][4][5][6][7][8][9][10][11]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison of prevalent target engagement validation techniques. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Imperative of Target Engagement Validation
The journey of a drug candidate from initial hit to clinical application is fraught with challenges, with a significant number of failures attributed to a lack of efficacy. A primary reason for this is the uncertainty of whether the compound effectively engages its intended target in a complex cellular environment. Therefore, robust and early validation of target engagement is not merely a confirmatory step but a critical decision-making tool that de-risks a drug discovery program.
Comparative Analysis of Target Engagement Methodologies
We will explore three orthogonal and widely adopted techniques for validating target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Affinity Pull-Down Assays coupled with mass spectrometry. Each method offers unique advantages and is suited to different stages of the drug discovery pipeline.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Target Binding
CETSA is a powerful biophysical method that directly assesses the physical interaction between a compound and its target protein within intact cells. The underlying principle is that the binding of a ligand, such as a sulfonylphenylalanine derivative, often stabilizes the target protein, leading to an increase in its thermal stability.
The choice of CETSA is predicated on the need to confirm target binding in a native cellular environment without the need for compound or protein labeling, which can sometimes interfere with the natural interaction. This is particularly crucial for allosteric inhibitors, such as many SHP2 inhibitors, where the binding event may not directly impact the active site but will induce a conformational change that alters the protein's overall stability.[2][3]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line endogenously expressing SHP2) to 70-80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat the cells with the sulfonylphenylalanine-containing compound at various concentrations or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Quantification of Soluble Target Protein:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (e.g., SHP2) in the soluble fraction using a specific antibody via Western blot or by mass spectrometry.
-
-
Data Analysis:
-
Plot the normalized amount of soluble target protein against the corresponding temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates target engagement.
-
NanoBRET™ Target Engagement Assay: A Quantitative Live-Cell Approach
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method that quantifies compound binding to a specific protein target. This technology relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.
NanoBRET™ is chosen when a quantitative measure of intracellular affinity (IC50) is desired in real-time and in live cells. It is particularly advantageous for high-throughput screening and for determining the residence time of a compound on its target. The requirement for a specific fluorescent tracer means this method is more involved to set up than CETSA but provides more quantitative data.
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
-
Cell and Reagent Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing the target protein (e.g., SHP2) fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Prepare serial dilutions of the sulfonylphenylalanine-containing compound and the fluorescent tracer.
-
-
Assay Plate Setup:
-
Harvest the transfected cells and resuspend them in an appropriate assay medium.
-
Dispense the cell suspension into a multi-well plate.
-
Add the fluorescent tracer and the test compound at various concentrations to the wells. Include a no-compound control.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 1-2 hours).
-
-
Signal Detection:
-
Add the NanoBRET™ substrate to all wells.
-
Measure the luminescence from the NanoLuc® luciferase (donor) and the fluorescence from the tracer (acceptor) using a plate reader capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
-
Affinity Pull-Down Assays: Identifying Direct and Indirect Binding Partners
Affinity pull-down assays are a powerful in vitro technique used to isolate and identify proteins that interact with a specific "bait" molecule, which in this case would be a derivative of the sulfonylphenylalanine-containing compound.
This method is employed to confirm the direct binding of the compound to its intended target and to identify potential off-targets or interacting partners within a protein complex. It is a valuable tool for target deconvolution in phenotypic screens. The synthesis of a compound derivative with an affinity tag (e.g., biotin) is a prerequisite for this assay.
Caption: Workflow of an Affinity Pull-Down Assay.
-
Reagent Preparation:
-
Synthesize a derivative of the sulfonylphenylalanine-containing compound that includes an affinity tag (e.g., biotin) connected via a suitable linker.
-
Prepare a cell lysate from a relevant cell line under non-denaturing conditions to preserve protein complexes.
-
Prepare affinity beads (e.g., streptavidin-agarose) by washing and equilibrating them in the appropriate buffer.
-
-
Binding:
-
Incubate the biotinylated compound with the cell lysate to allow for the formation of compound-protein complexes.
-
-
Capture:
-
Add the prepared affinity beads to the lysate-compound mixture and incubate to allow the biotinylated compound (and its bound proteins) to bind to the streptavidin on the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by staining (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest and identify them using mass spectrometry.
-
Quantitative Data Summary and Comparison
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Affinity Pull-Down Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer. | Affinity capture of a tagged compound and its interacting proteins. |
| Environment | Intact cells, cell lysates, or tissues. | Live cells. | In vitro (cell lysate). |
| Compound Modification | Not required. | Required (fluorescent tracer). | Required (affinity tag, e.g., biotin). |
| Protein Modification | Not required. | Required (NanoLuc® luciferase fusion). | Not required. |
| Primary Readout | Thermal shift (ΔTm). | BRET ratio, intracellular IC50, residence time. | Protein identification and relative abundance. |
| Throughput | Low to medium. | High. | Low to medium. |
| Key Advantages | Label-free, physiologically relevant. | Quantitative, real-time, high-throughput. | Identifies direct and indirect binders, useful for target deconvolution. |
| Key Limitations | Not all binding events cause a thermal shift, lower throughput. | Requires a specific fluorescent tracer, potential for artifacts from protein tagging. | In vitro, potential for false positives/negatives, requires chemical synthesis of a tagged compound. |
| Best Suited For | Validating on-target binding in a native context, especially for allosteric modulators. | Quantitative pharmacology in live cells, high-throughput screening, residence time studies. | Target identification and deconvolution, confirming direct binding, and identifying off-targets. |
Conclusion and Future Directions
The validation of target engagement is a multifaceted challenge that requires a carefully considered and often orthogonal, approach. For ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine-containing compounds and their analogs, the choice of methodology will depend on the specific research question and the stage of the drug discovery process.
-
CETSA stands out for its ability to confirm target binding in an unperturbed cellular environment, making it an invaluable tool for validating the mechanism of action of novel compounds, particularly allosteric inhibitors like those targeting SHP2.
-
NanoBRET™ offers a powerful platform for quantitative analysis of compound affinity and kinetics in live cells, making it ideal for lead optimization and establishing structure-activity relationships.
-
Affinity Pull-Down assays remain a cornerstone for definitively identifying the direct binding partners of a compound and for elucidating its broader interactome.
By employing a combination of these techniques, researchers can build a comprehensive and robust data package that provides high confidence in the target engagement of their compounds, ultimately increasing the probability of success in the development of novel therapeutics.
References
-
Shi, C., et al. (2025). Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. Journal of Medicinal Chemistry. [Link]
-
Tautz, L., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. [Link]
-
Tautz, L., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PubMed. [Link]
-
Chen, M., et al. (2024). Design, Synthesis and Antitumor Activity of a Novel Class of SHP2 Allosteric Inhibitors with a Furanyl Amide-Based Scaffold. Journal of Medicinal Chemistry. [Link]
-
Zhang, Z.-Y., et al. (2010). Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. PMC. [Link]
-
Chen, M., et al. (2024). Design, Synthesis and Antitumor Activity of a Novel Class of SHP2 Allosteric Inhibitors with a Furanyl Amide-Based Scaffold. PubMed. [Link]
-
Li, S., et al. (2025). Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. PubMed. [Link]
-
Koh, B., et al. (2020). Development and structure-activity relationship study of SHP2 inhibitor containing 3,4,6-trihydroxy-5-oxo-5H-benzo[7]annulene. PubMed. [Link]
-
Neel, B. G., et al. (2018). SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models. Cell Reports. [Link]
-
Jacobio Pharma. (n.d.). SHP2 Inhibitor. Jacobio Pharma. [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
Tautz, L. (2021). Novel small molecule inhibitors of oncogenic SHP2 variants characterised by cellular target engagement. Drug Target Review. [Link]
-
Neel, B. G. (2021). SHP2 Inhibitors for Treating Cancer. Frederick National Laboratory. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of a Novel Class of SHP2 Allosteric Inhibitors with a Furanyl Amide-Based Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and structure-activity relationship study of SHP2 inhibitor containing 3,4,6-trihydroxy-5-oxo-5H-benzo[7]annulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP2 Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 11. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
benchmarking the stability of peptides with different N-terminal modifications
Topic: Benchmarking the Stability of Peptides with Different N-Terminal Modifications Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction: The N-Terminal Gatekeeper
In peptide therapeutics, the N-terminus is often the "Achilles' heel." It is the primary entry point for exopeptidases (such as aminopeptidases and DPP-IV), leading to rapid degradation, poor bioavailability, and short in vivo half-lives. For a Senior Application Scientist, the goal is not just to "block" this terminus but to select a modification that balances stability , solubility , and biological potency .
This guide benchmarks the most common N-terminal modifications—Acetylation, Lipidation, PEGylation, and Pyroglutamate formation—providing a comparative analysis backed by experimental data and a self-validating protocol for assessing serum stability.
Mechanisms of Degradation & Protection
To engineer stability, one must understand the enemy. The primary degradation pathway for unmodified linear peptides in serum is N-terminal exopeptidase cleavage .
-
The Mechanism: Aminopeptidases require a free
-amino group (protonated at physiological pH) to recognize and bind the substrate. They cleave residues sequentially from the N-terminus. -
The Defense: Modifications remove or sterically shield this free amine, preventing enzyme recognition.
Diagram 1: Mechanisms of N-Terminal Degradation and Protection
The following diagram illustrates how different modifications interfere with the proteolytic attack.
Caption: Comparative mechanisms by which N-terminal modifications prevent aminopeptidase recognition and cleavage.
Comparative Analysis: Performance Benchmarks
A. Acetylation (The Baseline Standard)
-
Chemistry: Covalent attachment of an acetyl group (
) to the N-terminal amine. -
Mechanism: Eliminates the positive charge, removing the electrostatic anchor required by many aminopeptidases.
-
Pros: Minimal steric bulk (maintains receptor binding), low cost, easy synthesis.
-
Cons: Only protects against exopeptidases; offers no protection against endopeptidases or renal filtration.
-
Verdict: The "minimum viable" modification for stability.
B. Lipidation (The Bio-Mimetic Strategy)
-
Chemistry: Attachment of fatty acids (e.g., Palmitic acid, C16) often via a spacer (
-Glu).[2] -
Mechanism: Promotes reversible binding to Human Serum Albumin (HSA) .[3] The albumin complex acts as a massive macromolecular shield (
kDa) protecting the peptide from enzymes and preventing renal clearance (molecular weight cutoff kDa). -
Pros: Massive half-life extension (hours to days).
-
Cons: Increases hydrophobicity (solubility issues); can reduce receptor potency if the lipid interferes with the binding pocket.
C. PEGylation (The Steric Shield)
-
Chemistry: Attachment of Polyethylene Glycol (PEG) chains.[3]
-
Mechanism: Creates a large hydrodynamic volume (water shell) that sterically blocks enzymes from accessing the peptide backbone.
-
Pros: Proven reduction in immunogenicity and renal clearance.
-
Cons: polydispersity (manufacturing heterogeneity), potential accumulation in tissues (vacuolization), and often significant reduction in binding affinity.
D. Pyroglutamate (The Natural Cap)
-
Chemistry: Cyclization of N-terminal Glutamine (Gln) or Glutamic Acid (Glu) to Pyroglutamic acid (pGlu).[1][4]
-
Mechanism: Removes the N-terminal amine and stabilizes the N-terminal helix.
-
Pros: Naturally occurring (low immunogenicity).
-
Cons: Can increase aggregation propensity (e.g., in amyloid peptides).[5]
Table 1: Comparative Half-Life Benchmarks
Data synthesized from comparative literature studies [1, 2, 3].
| Modification Strategy | Representative Peptide | Native | Modified | Fold Increase | Primary Mechanism |
| Acetylation | Lfc (Antimicrobial) | 0.5 hours | 1.5 hours | 3x | Charge neutralization |
| Lipidation (Palmitoyl) | Liraglutide (GLP-1 analog) | 1.5 hours | 11–15 hours | ~10x | Albumin binding |
| D-Amino Acid | Octreotide (vs Somatostatin) | 2–3 mins | 90–120 mins | ~40x | Stereochemical resistance |
| PEGylation | Generic Peptides | <1 hour | >24 hours | >24x | Renal/Enzymatic shielding |
Experimental Protocol: The Self-Validating Serum Stability Assay
Trustworthiness Note: Many protocols fail because they do not account for "zero-time" degradation or matrix effects. This protocol uses Acetonitrile (ACN) precipitation (3:1 ratio) which offers superior peptide recovery (>80%) compared to TCA for LC-MS analysis [4].
Materials
-
Matrix: Pooled Human Serum (male AB, heat-inactivated optionally, though active is better for stress testing).
-
Internal Standard (IS): An analog of your peptide (e.g., deuterated or structural analog) that does not degrade.
-
Quenching Solution: 95% Acetonitrile + 5% Formic Acid (chilled to 4°C).
Step-by-Step Methodology
1. Preparation of Stocks:
-
Dissolve peptide to 1 mM in water/DMSO (keep DMSO <1% final).
-
Pre-warm serum to 37°C.[6]
2. Incubation (The Reaction):
-
Spike peptide into serum to a final concentration of 10
M. -
Expert Tip: Prepare a large enough master mix to avoid pipetting errors between time points.
-
Incubate at 37°C with gentle shaking (300 rpm).
3. Sampling & Quenching (The Critical Step):
-
At time points (e.g., 0, 15, 30, 60, 120, 240 min, 24h), remove 50
L of the mixture. -
IMMEDIATELY add to 150
L of Chilled Quenching Solution (1:3 ratio). -
Why: This instantly precipitates serum proteins (stopping enzymes) and solubilizes the peptide in the organic phase.
-
Vortex vigorously for 30 seconds.
4. Internal Standard Addition:
-
Add 10
L of IS solution to the quenched sample. -
Why: Adding IS after quenching but before centrifugation corrects for recovery losses during the spin.
5. Clarification:
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to LC-MS vials.
6. Analysis:
-
Analyze via LC-MS/MS (MRM mode).[7]
-
Plot: (Area_Peptide / Area_IS) vs. Time.
-
Calculate
using first-order decay kinetics: .
Visualizing the Workflow
This diagram outlines the logical flow of the stability assay, emphasizing the critical "Quench" step to ensure data integrity.
Caption: Standardized LC-MS Serum Stability Workflow ensuring accurate half-life determination.
Conclusion
Selecting the right N-terminal modification is a trade-off between stability and physicochemical properties.
-
For short-term stabilization (e.g., in vitro assays), Acetylation is sufficient and cost-effective.
-
For therapeutic candidates requiring extended circulation, Lipidation (Palmitoylation) is currently the gold standard, offering a superior balance of half-life extension and bioavailability compared to PEGylation.
-
Pyroglutamate serves a niche role, primarily for stabilizing helical structures, but requires careful solubility monitoring.
By utilizing the self-validating ACN-precipitation protocol outlined above, researchers can generate robust, reproducible data to benchmark these modifications effectively.
References
-
Vogel, P., et al. (2014). "Automated N-Terminal Acetylation of Peptides." CEM Application Notes.
-
Knudsen, L. B., & Lau, J. (2019). "The Discovery and Development of Liraglutide and Semaglutide." Frontiers in Endocrinology.
-
Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half-life time of peptide and protein drugs."[2][3][8][9] Amino Acids.[6][10]
-
Souverain, S., et al. (2004).[11] "Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis.
-
Schilling, S., et al. (2008). "Glutaminyl cyclase catalysis and H. pylori screening." Journal of Biological Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cigb.edu.cu [cigb.edu.cu]
- 8. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 9. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: A Structural Perspective
((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is a solid organic compound. Its structure incorporates a sulfonylurea-like moiety and a phenylalanine backbone. This chemical architecture necessitates careful handling and disposal, as compounds within these classes can exhibit biological activity and potential environmental hazards. The precautionary principle dictates that in the absence of specific hazard data, the compound should be handled as a potentially hazardous substance.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of fundamental principles designed to protect laboratory personnel and the environment. All chemical waste is regulated by entities such as the Environmental Protection Agency (EPA) in the United States and must be managed in a safe and environmentally sound manner.[1][2]
Key tenets include:
-
Waste Minimization: Whenever possible, experimental design should aim to minimize the generation of chemical waste.[1]
-
Segregation: Incompatible waste streams must never be mixed. For instance, acids should be kept separate from bases, and flammable liquids should be segregated from corrosive or reactive substances.[3]
-
Proper Containment: Waste must be stored in appropriate, clearly labeled containers that are compatible with their contents.[1][2][4]
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents, including the full chemical name and associated hazards.[2][3][4][5]
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations.[6][7]
Step-by-Step Disposal Protocol for ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
This protocol provides a systematic approach to the disposal of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine in its solid form and as part of a solution.
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[6][8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[6][8]
-
Protective Clothing: A laboratory coat is essential to protect skin and clothing from contamination.[6][8]
-
Respiratory Protection: When handling the solid powder, especially if there is a risk of generating dust, a NIOSH-approved respirator is recommended.[8]
-
Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]
Waste Characterization and Segregation
Proper characterization and segregation are the first critical steps in the disposal process.
-
Solid Waste:
-
Uncontaminated ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine solid waste should be collected in a dedicated, labeled container.
-
Contaminated materials, such as weighing paper, gloves, and wipes, that have come into contact with the compound should also be placed in this designated chemical waste container.[6]
-
-
Liquid Waste:
-
Solutions containing ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine should be collected in a separate, compatible liquid waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][2]
-
Do not mix this waste with other liquid waste streams unless you have confirmed their compatibility.
-
Waste Container Management
The integrity and labeling of waste containers are paramount for safe storage and disposal.
-
Container Selection: Use containers that are in good condition, free from leaks, and compatible with the chemical waste. The original container is often a suitable option for waste storage.[9]
-
Labeling: All waste containers must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine," and the approximate quantity.[2][5] Do not use abbreviations or chemical formulas.[5] The label should also include the date of waste generation and the principal investigator's name and contact information.[2]
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.[1][5] Do not leave funnels in the container.[5]
Storage and Disposal
Proper storage of chemical waste pending disposal is crucial to maintaining a safe laboratory environment.
-
Designated Storage Area: Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory.[1][8] This area should be away from heat sources and direct sunlight.[4]
-
Disposal Request: Once the waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1][5] EHS will coordinate with licensed hazardous waste vendors for final disposal.[6]
Disposal Decision Flowchart
The following diagram illustrates the decision-making process for the proper disposal of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine.
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vumc.org [vumc.org]
Personal Protective Equipment (PPE) & Handling Guide: ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine
Executive Summary: Immediate Action Plan
((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine is a specialized sulfonamide-protected amino acid derivative. While often chemically stable, the sulfonyl moiety introduces specific handling requirements distinct from native amino acids. This compound acts as a skin and respiratory irritant and carries a potential risk of sulfonamide sensitization (allergic response).
Core Safety Directive:
-
Primary Hazard: Fine particulate inhalation and dermal absorption.
-
Critical Control: All solid handling must occur inside a certified chemical fume hood.
-
Prohibited: Do not handle on open bench tops. Do not use latex gloves (poor organic solvent resistance).
Part 1: Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the "Why" behind the hazard. This molecule combines a lipophilic tetramethylbenzene tail with a polar phenylalanine head.
The Mechanistic Hazards[1]
-
Respiratory Irritation (H335): As a dry powder, the electrostatic nature of sulfonyl-protected amino acids often leads to "flying dust." Inhalation can trigger mucosal inflammation.
-
Dermal Sensitization: The sulfonamide linkage (
) is a known structural alert for hypersensitivity. Repeated dermal contact, even with small quantities, can induce allergic dermatitis. -
Solvent Synergy: This compound is typically solubilized in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). These solvents act as vehicles, carrying the compound through the skin barrier if PPE fails.
Visualization: Risk Logic Flow
The following diagram illustrates the decision matrix for handling this compound based on its physical state (Solid vs. Solution).
Caption: Risk mitigation logic distinguishing between solid-state inhalation risks and liquid-state absorption risks.
Part 2: The PPE Matrix
This matrix defines the minimum protection required. It is designed to be self-validating: if you cannot meet a requirement (e.g., no fume hood), you must stop work.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Respiratory | Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).PPE Backup: N95 or P100 Respirator (only if hood is unavailable). | The primary route of exposure is dust. Fume hoods capture particulates at the source. N95s are a secondary defense, not a replacement for ventilation [1]. |
| Hand Protection | Primary: Nitrile Gloves (min 5 mil thickness).Secondary (Solvent Dependent): Double-gloving recommended if using DCM/DMF. | Latex is permeable to many organic solvents used to dissolve this compound. Nitrile offers superior chemical resistance. Double gloving provides a "breakthrough time" buffer [2]. |
| Eye Protection | Standard: ANSI Z87.1 Chemical Splash Goggles.Prohibited: Safety glasses with open sides. | Fine powders can drift around safety glasses. Goggles form a seal, preventing dust from entering the ocular mucous membranes. |
| Body Protection | Standard: Lab Coat (Cotton/Poly blend), buttoned to neck.Footwear: Closed-toe, non-permeable material. | Prevents accumulation of dust on street clothes, which could transport the allergen outside the lab environment. |
Part 3: Operational Workflow (Step-by-Step)
This protocol integrates safety into the experimental process.
Phase 1: Preparation & Weighing
Goal: Contain dust generation.
-
Static Neutralization: Sulfonyl-protected amino acids are prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.
-
The "Transfer" Rule: Never transfer the solid over the open floor. Move the balance into the hood, or use a secondary containment tray to transport the sealed vial to the balance.
-
Taring: Tare the weighing boat before adding the compound. Avoid adding/removing compound repeatedly to prevent aerosolization.
Phase 2: Solubilization
Goal: Prevent splash and dermal absorption.
-
Solvent Choice: When dissolving in DCM (Dichloromethane), be aware that DCM penetrates standard nitrile gloves in <5 minutes.
-
Protocol: Wear two pairs of nitrile gloves. If a splash occurs, immediately remove the outer pair, inspect the inner pair, and replace.
-
-
Dissolution: Add solvent slowly down the side of the vessel to avoid displacing light powder.
Phase 3: Reaction & Cleanup
-
Quenching: If used in peptide coupling, ensure all active esters are quenched before disposal.
-
Surface Decontamination: Wipe down the balance area with a wet paper towel (solvent-soaked) to capture invisible dust. Do not use compressed air to clean the balance.
Visualization: Operational Workflow
Caption: Operational workflow emphasizing the critical glove-check loop during solubilization.
Part 4: Emergency Response & Disposal
Spill Response (Solid)
-
Do NOT Sweep: Sweeping generates airborne dust.
-
Wet Wipe Method: Cover the spill with a paper towel dampened with water or isopropyl alcohol.
-
Scoop: Scoop up the damp material and towels.
-
Dispose: Place in a sealed bag labeled "Hazardous Waste - Solid."
Exposure Response[2][3]
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.
-
Skin Contact: Wash with soap and water.[1][2] Do not use organic solvents (like ethanol) to wash skin, as this may increase absorption of the sulfonamide.
Disposal Plan
-
Solid Waste: Dispose of excess powder in the "Solid Hazardous Waste" stream.
-
Liquid Waste: Solutions containing this compound must go into "Organic Solvent Waste" (Halogenated or Non-Halogenated depending on the solvent used).
-
Container: Rinse the empty vial with solvent; dispose of the rinsate in liquid waste. Deface the label before recycling the glass.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
